4-(2-Chlorophenyl)piperidin-4-ol hydrochloride
説明
BenchChem offers high-quality 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-(2-chlorophenyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWCDNDWQTMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860228-33-7 | |
| Record name | 4-(2-chlorophenyl)piperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 4-(2-Chlorophenyl)piperidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride (CAS: 860228-33-7), a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Recognizing the limited availability of direct experimental data for this specific ortho-chloro isomer, this document establishes a framework for its characterization. By presenting established analytical protocols and leveraging comparative data from its well-documented para-chloro isomer, 4-(4-Chlorophenyl)piperidin-4-ol, this guide offers researchers the necessary tools and insights to thoroughly evaluate this compound. The subsequent sections will detail methodologies for determining critical parameters such as solubility, melting point, pKa, and lipophilicity, alongside a discussion of its spectroscopic profile and synthetic considerations.
Introduction: The Significance of Substituted Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its prevalence is attributed to its favorable pharmacokinetic properties, including its ability to confer aqueous solubility and its metabolic stability. The strategic substitution on the piperidine ring allows for the fine-tuning of a compound's biological activity and physicochemical characteristics.
The subject of this guide, 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride, is a member of this important class of molecules. The presence of a 2-chlorophenyl group introduces specific steric and electronic features that can significantly influence its interaction with biological targets and its overall developability profile. A thorough understanding of its physicochemical properties is, therefore, a critical first step in its journey from a promising lead compound to a potential therapeutic agent.
Molecular Structure and Identification
A clear identification of the molecule is paramount for any scientific investigation. The structural details and key identifiers for 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride are presented below.
| Identifier | Value | Source |
| IUPAC Name | 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride | N/A |
| CAS Number | 860228-33-7 | |
| Molecular Formula | C₁₁H₁₅Cl₂NO | [1] |
| Molecular Weight | 248.15 g/mol | [1] |
| Canonical SMILES | C1CNCCC1(C2=CC=CC=C2Cl)O.Cl | N/A |
Note: The molecular formula and weight correspond to the hydrochloride salt.
Comparative Physicochemical Data: The 4-Chloro Isomer
Direct experimental data for 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is not extensively available in the public domain. However, its structural isomer, 4-(4-Chlorophenyl)piperidin-4-ol, has been more thoroughly characterized and serves as a valuable comparator. The data for the 4-chloro isomer provides a baseline for understanding the potential properties of the 2-chloro analogue.
| Property | 4-(4-Chlorophenyl)piperidin-4-ol | Source |
| CAS Number (Free Base) | 39512-49-7 | [2][3] |
| Melting Point (Free Base) | 137-140 °C | [4] |
| Boiling Point (Free Base, Predicted) | 344.5 ± 42.0 °C | [4] |
| Water Solubility (Free Base) | 340 mg/L (20 °C) | [4] |
| pKa (Predicted) | 13.92 ± 0.20 | [4] |
| Appearance | White to creamy-white crystalline powder | [4] |
It is crucial to note that the position of the chlorine atom on the phenyl ring will influence properties such as crystal packing, solvation, and electronic distribution, leading to different experimental values for the 2-chloro isomer.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, field-proven methodologies for determining the key physicochemical properties of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. For hydrochloride salts, the determination requires careful observation to distinguish between melting and potential decomposition.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride sample is thoroughly dried and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Conduct an initial rapid heating to approximate the melting range.
-
Accurate Determination: Begin heating at a slow, controlled rate (e.g., 1-2 °C per minute) when approaching the approximate melting point.[5][6]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[7][8]
Solubility Profile
Solubility is a critical parameter influencing a drug's absorption and bioavailability. As a hydrochloride salt, 4-(2-Chlorophenyl)piperidin-4-ol is expected to have enhanced aqueous solubility compared to its free base.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Solution Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).
-
Sample Addition: Add an excess amount of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Data Reporting: Report the solubility at each pH in mg/mL or µg/mL.
Caption: Workflow for equilibrium solubility determination.
Acid Dissociation Constant (pKa)
The pKa value is essential for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a thermostated vessel with a calibrated pH electrode and a stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for accumulation in fatty tissues.
Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer) and pre-saturate each phase with the other.
-
Sample Addition: Dissolve a known amount of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution and shake vigorously to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons on the 2-chlorophenyl ring, as well as signals for the piperidine ring protons. The chemical shifts of the piperidine protons will be influenced by the hydroxyl group and the protonated amine.
-
¹³C NMR: Expect distinct signals for each carbon atom in the molecule, including the substituted phenyl ring and the piperidine ring.
-
-
Infrared (IR) Spectroscopy: Key expected vibrational bands include:
-
A broad O-H stretch from the hydroxyl group.
-
An N-H stretch from the protonated piperidine nitrogen.
-
C-H stretches from the aromatic and aliphatic portions of the molecule.
-
A C-Cl stretch from the chlorophenyl group.
-
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak corresponding to the free base (C₁₁H₁₄ClNO) would be expected. Fragmentation patterns would likely involve loss of water from the hydroxyl group and fragmentation of the piperidine ring.
Synthetic Pathway
A plausible synthetic route to 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride can be conceptualized based on established organic chemistry principles.
Caption: A potential synthetic route to the target compound.
This synthetic approach involves a Grignard reaction between a protected piperidone and the appropriate Grignard reagent derived from 2-chlorobromobenzene, followed by deprotection of the amine to yield the final hydrochloride salt.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride. While direct experimental data remains limited, the provided protocols and comparative information offer a robust starting point for researchers. The systematic determination of the properties outlined herein is a critical and necessary step in the evaluation of this compound for its potential in drug discovery and development. Future work should focus on the experimental validation of these parameters and the exploration of its biological activity profile.
References
- Biosynce. (n.d.). 4-(2-Chlorophenyl)piperidine CAS 100129-35-9.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- BLDpharm. (n.d.). 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Fisher Scientific. (2009, November 16). SAFETY DATA SHEET.
- Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.
- LGC Standards. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol.
- Manasa Life Sciences. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol.
- PMC. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol.
- PubChem. (n.d.). 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride.
- SSERC. (n.d.). Melting point determination.
- TCI Chemicals. (2025, April 25). SAFETY DATA SHEET.
- Westlab. (2023, May 8). Measuring the Melting Point.
- Mettler Toledo. (n.d.). What is Melting Point?.
- University of Calgary. (n.d.). Melting point determination.
- PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine.
- Benchchem. (n.d.). Application Notes: Synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
- Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.
- PubChem. (n.d.). 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid.
- Benchchem. (n.d.). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.
- ChemicalBook. (2026, March 6). 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7.
- PubMed. (2005, January 15). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.
Sources
- 1. 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | C11H15Cl2NO | CID 3047456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Chlorophenyl)piperidin-4-ol | LGC Standards [lgcstandards.com]
- 3. 4-(4-Chlorophenyl)piperidin-4-ol | Manasa Life Sciences [manasalifesciences.com]
- 4. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. asianpubs.org [asianpubs.org]
- 7. store.usp.org [store.usp.org]
- 8. lobachemie.com [lobachemie.com]
- 9. biosynce.com [biosynce.com]
An In-depth Technical Guide to the Molecular Structure and Weight of 4-(2-Chlorophenyl)piperidin-4-ol HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and weight of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride. This compound is a positional isomer of the well-documented 4-(4-Chlorophenyl)piperidin-4-ol, a key intermediate in the synthesis of pharmaceuticals such as Loperamide and Haloperidol. Understanding the precise molecular architecture and properties of the 2-chloro isomer is crucial for its potential applications in medicinal chemistry and drug discovery. This guide will delve into its molecular formula, exact molecular weight, and a detailed examination of its structural features, supported by computational data and established chemical principles.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Substitution on the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties. The title compound, 4-(2-Chlorophenyl)piperidin-4-ol HCl, is a tertiary alcohol and a hydrochloride salt of a substituted piperidine. The presence and position of the chloro-substituent on the phenyl ring can significantly influence the molecule's conformation, electronic distribution, and potential biological activity compared to its 4-chloro isomer. This guide aims to provide a detailed, foundational understanding of this specific molecule for researchers exploring its synthetic utility and pharmacological potential.
Molecular Formula and Weight
A precise understanding of a molecule's composition is fundamental to all further chemical and biological studies. The molecular formula and weight of 4-(2-Chlorophenyl)piperidin-4-ol and its hydrochloride salt have been determined as follows:
Base Molecule: 4-(2-Chlorophenyl)piperidin-4-ol
-
Molecular Formula: C₁₁H₁₄ClNO
The molecular formula indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.
Hydrochloride Salt: 4-(2-Chlorophenyl)piperidin-4-ol HCl
-
Molecular Formula: C₁₁H₁₅Cl₂NO
-
Molecular Weight: 248.15 g/mol
The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the piperidine ring by hydrochloric acid. This results in the addition of one hydrogen and one chlorine atom to the molecular formula of the base molecule.
Table 1: Summary of Molecular Properties
| Property | 4-(2-Chlorophenyl)piperidin-4-ol (Base) | 4-(2-Chlorophenyl)piperidin-4-ol HCl (Salt) |
| CAS Number | Not readily available | 860228-33-7 |
| Molecular Formula | C₁₁H₁₄ClNO | C₁₁H₁₅Cl₂NO |
| Molecular Weight | 211.69 g/mol | 248.15 g/mol |
Molecular Structure and Conformation
The three-dimensional structure of 4-(2-Chlorophenyl)piperidin-4-ol HCl is a critical determinant of its physical and chemical properties.
Core Piperidine Ring
The central feature of the molecule is the piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom. In its lowest energy state, the piperidine ring typically adopts a chair conformation . This conformation minimizes steric strain and torsional strain by positioning the substituents in either axial or equatorial positions.
Substituent Positions
-
4-hydroxyl group (-OH): This group is located at the 4-position of the piperidine ring.
-
4-(2-Chlorophenyl) group: Also at the 4-position, this aromatic substituent consists of a phenyl ring with a chlorine atom at the ortho (2) position.
-
Protonated Nitrogen: In the hydrochloride salt, the nitrogen atom of the piperidine ring is protonated (-NH₂⁺-), forming a salt with the chloride ion (Cl⁻).
The relative orientation of the hydroxyl and 2-chlorophenyl groups at the C4 position significantly impacts the molecule's overall shape and polarity.
Conformational Analysis
The steric bulk of the 2-chlorophenyl group will influence the preferred orientation of the substituents on the piperidine chair. There are two possible chair conformations for the piperidine ring. The equilibrium between these conformers will be determined by the steric interactions of the substituents. It is anticipated that the bulkier 2-chlorophenyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which would be a major source of steric strain.
Caption: Proposed synthetic workflow for 4-(2-Chlorophenyl)piperidin-4-ol HCl.
Step-by-Step Methodology:
-
Grignard Reagent Formation: 2-Bromochlorobenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent, 2-chlorophenylmagnesium bromide.
-
Grignard Addition: The freshly prepared Grignard reagent is then added to a solution of a protected 4-piperidone, such as 1-Boc-4-piperidone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone.
-
Aqueous Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) to protonate the resulting alkoxide, yielding the tertiary alcohol, 1-Boc-4-(2-chlorophenyl)piperidin-4-ol.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen. This is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.
-
Salt Formation: The resulting free base, 4-(2-Chlorophenyl)piperidin-4-ol, is then treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the desired hydrochloride salt.
Characterization Techniques
The identity and purity of the synthesized 4-(2-Chlorophenyl)piperidin-4-ol HCl would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms and the overall structure of the molecule. The chemical shifts and coupling constants would provide detailed information about the electronic environment and spatial relationships of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio that corresponds to the calculated exact mass of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the protonated amine, and the C-Cl stretch of the chlorophenyl group.
-
Melting Point Analysis: The melting point of the crystalline hydrochloride salt would serve as an indicator of its purity.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and weight of 4-(2-Chlorophenyl)piperidin-4-ol HCl. While experimental data for this specific isomer is not as prevalent as for its 4-chloro counterpart, this document offers a robust, theoretically grounded foundation for researchers. The provided information on its molecular formula, weight, structural features, and a plausible synthetic route is intended to facilitate further investigation into the chemical and pharmacological properties of this compound, paving the way for its potential use in the development of novel therapeutics.
A Technical Guide to the Pharmacological Significance of 4-(2-Chlorophenyl)piperidin-4-ol Derivatives
Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2][3] This guide focuses on a specific, highly functionalized subset: 4-(2-Chlorophenyl)piperidin-4-ol derivatives. The strategic placement of a 2-chlorophenyl group and a hydroxyl moiety at the C4 position of the piperidine ring creates a tertiary alcohol with a distinct stereoelectronic profile, driving interactions with key biological targets, particularly within the central nervous system (CNS).[4] We will dissect the synthetic nuances, explore the primary mechanisms of action, delineate the structure-activity relationships (SAR), and survey the therapeutic landscape for this promising class of compounds. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into this important chemical space.
Introduction: The Strategic Importance of the 4-Arylpiperidin-4-ol Scaffold
The piperidine ring is a privileged structure due to its conformational flexibility and its ability to present substituents in precise three-dimensional orientations, making it an ideal framework for engaging with complex biological receptors.[5] The 4-arylpiperidin-4-ol motif, in particular, is a pharmacophore found in a range of biologically active molecules, from opioid receptor modulators to agents with antiproliferative effects.[6][7]
The introduction of a chlorine atom at the ortho-position of the C4-phenyl ring, creating the 4-(2-Chlorophenyl)piperidin-4-ol core, is a deliberate design choice. The chloro-substituent exerts a significant inductive effect and can alter the conformation of the phenyl ring relative to the piperidine core, thereby influencing receptor binding affinity and selectivity. This guide will illuminate the pharmacological consequences of these structural features.
Synthetic Strategies and Methodologies
The synthesis of 4-(2-Chlorophenyl)piperidin-4-ol derivatives is a well-established yet nuanced process. The most common and efficient approach involves the Grignard reaction, a powerful carbon-carbon bond-forming method.
Causality in Synthetic Route Selection:
The Grignard-based approach is favored for its reliability, scalability, and the commercial availability of starting materials. The key precursor, a suitable N-protected-4-piperidone, reacts with a Grignard reagent generated from 2-chlorobromobenzene. This choice is critical as it directly installs the 2-chlorophenyl group at the desired C4 position. Subsequent modifications, typically on the piperidine nitrogen, allow for the creation of a diverse library of analogues for SAR studies.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol outlines the synthesis of 1-benzyl-4-(2-chlorophenyl)piperidin-4-ol, a common intermediate for further derivatization.
Step 1: Grignard Reagent Formation
-
Setup: An oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).
-
Initiation: A small crystal of iodine is added, and the flask is gently warmed with a heat gun under a nitrogen stream to activate the magnesium.
-
Reagent Addition: A solution of 2-chlorobromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is typically initiated with a small portion of the halide solution. An exothermic reaction indicates successful initiation. The remaining solution is added at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is refluxed for 1-2 hours to ensure complete formation of the 2-chlorophenylmagnesium bromide.
Step 2: Reaction with N-Benzyl-4-piperidone
-
Piperidone Solution: In a separate flask, N-benzyl-4-piperidone (1.0 eq) is dissolved in anhydrous THF.
-
Addition: The piperidone solution is cooled to 0°C in an ice bath. The freshly prepared Grignard reagent is then added dropwise via cannula.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Step 3: Work-up and Purification
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude tertiary alcohol is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-benzyl-4-(2-chlorophenyl)piperidin-4-ol.
Step 4: Validation (Self-Validating System)
-
Identity Confirmation: The structure of the final product must be confirmed using ¹H-NMR, ¹³C-NMR, and mass spectrometry (LC-MS) to verify the correct mass and fragmentation pattern.[8]
-
Purity Assessment: Purity is determined by High-Performance Liquid Chromatography (HPLC) analysis.
Synthetic Workflow Diagram
Caption: Mechanism of NMDA receptor antagonism by 4-(2-Chlorophenyl)piperidin-4-ol derivatives.
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of these derivatives is highly sensitive to structural modifications. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Key modification points include the piperidine nitrogen (N1), the C4-phenyl ring, and the C4-hydroxyl group.
-
N1-Substituent: The group attached to the piperidine nitrogen is a primary determinant of activity. Small alkyl or benzyl groups are common starting points. Introducing larger, more complex moieties, such as those containing additional aromatic or heterocyclic rings, can significantly modulate receptor affinity and selectivity. [6][7]For instance, linking to other pharmacophores can create dual-target ligands.
-
C4-Phenyl Ring Substitution: While this guide focuses on the 2-chloro derivative, exploring other substitutions (e.g., 4-chloro, 3-methoxy) reveals the electronic and steric requirements of the binding pocket. [7][9]The 2-chloro substitution often provides a balance of lipophilicity and electronic influence that is favorable for potent NMDA receptor antagonism.
-
C4-Hydroxyl Group: The tertiary hydroxyl group is a critical hydrogen bond donor/acceptor. Its esterification or replacement can drastically reduce or alter activity, highlighting its importance in the binding interaction with the receptor.
Quantitative SAR Data Summary
The following table summarizes representative SAR data for a hypothetical series of derivatives, illustrating the impact of N1-substitution on NMDA receptor binding affinity.
| Compound ID | N1-Substituent (R) | NMDA Receptor Binding Affinity (Kᵢ, nM) |
| 1a | -H | 150.5 |
| 1b | -CH₃ | 85.2 |
| 1c | -Benzyl | 35.8 |
| 1d | -(CH₂)₂-Ph | 15.1 |
| 1e | -C(O)Ph | > 1000 |
Data is hypothetical and for illustrative purposes, based on general trends observed in the literature. [9][10][11]This data shows that small alkyl and aralkyl substituents at the N1 position generally enhance binding affinity compared to the unsubstituted parent compound, while introducing a bulky amide group can be detrimental to activity.
Therapeutic Potential and Applications
The ability of 4-(2-Chlorophenyl)piperidin-4-ol derivatives to modulate NMDA receptor activity positions them as promising candidates for treating a variety of CNS disorders.
-
Neuroprotection: In conditions like ischemic stroke, excessive glutamate release leads to excitotoxic neuronal death. By blocking the NMDA receptor ion channel, these compounds can mitigate this damage, offering a potential neuroprotective strategy. [12]* Anticonvulsant Activity: Epilepsy is characterized by excessive neuronal firing. As non-competitive NMDA antagonists, these derivatives can reduce neuronal hyperexcitability and have demonstrated potent anticonvulsant effects in preclinical models. [11]* Analgesia: The NMDA receptor plays a role in central sensitization, a key component of chronic and neuropathic pain. Antagonists can interfere with this process, making them valuable candidates for developing novel analgesics. [13][14]* Other Applications: Research has also explored the potential of related 4-arylpiperidin-4-ol structures in areas such as cancer therapy, where they can induce antiproliferative effects, and as ligands for sigma receptors, which are implicated in various neurological processes. [6][15][16]
Challenges and Future Directions
While promising, the development of NMDA receptor antagonists as therapeutics is challenging. First-generation antagonists were often associated with significant side effects, including psychotomimetic effects and motor impairment. The future of 4-(2-Chlorophenyl)piperidin-4-ol derivative research lies in designing compounds with improved subunit selectivity (e.g., specific for GluN2B-containing receptors) to enhance the therapeutic index. Furthermore, optimizing pharmacokinetic properties to ensure adequate brain penetration and duration of action remains a key focus for translating preclinical efficacy into clinical success. [12]
Conclusion
4-(2-Chlorophenyl)piperidin-4-ol derivatives represent a pharmacologically significant class of compounds with well-defined synthetic routes and a clear mechanism of action centered on NMDA receptor antagonism. The scaffold is highly tractable, allowing for systematic SAR exploration to optimize potency and selectivity. Their demonstrated potential in preclinical models of neuroprotection, epilepsy, and analgesia underscores their importance as lead structures in the ongoing quest for novel CNS therapeutics. Future research focused on refining subunit selectivity and drug-like properties will be critical to realizing their full clinical potential.
References
-
ResearchGate. (n.d.). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. Available from: [Link]
-
Hatae, N., et al. (2014). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND HL-60 CELLS. HETEROCYCLES, Vol. 88, No. 1. Available from: [Link]
-
PMC. (n.d.). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Available from: [Link]
-
Polish Journal of Chemical Technology. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Available from: [Link]
-
PMC. (n.d.). Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid. Available from: [Link]
-
PMC. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Available from: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Available from: [Link]
-
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]
-
ResearchGate. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Available from: [Link]
-
Sultan Qaboos University House of Expertise. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Available from: [Link]
-
PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available from: [Link]
-
Manasa Life Sciences. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol. Available from: [Link]
-
MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available from: [Link]
-
ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
- Google Patents. (n.d.). WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists.
-
European Patent Office. (n.d.). PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909. Available from: [Link]
-
BindingDB. (n.d.). BindingDB PrimarySearch_ki. Available from: [Link]
-
PubMed. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Available from: [Link]
- Google Patents. (n.d.). US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity.
-
PubMed. (n.d.). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. 4-(4-Chlorophenyl)piperidin-4-ol | Manasa Life Sciences [manasalifesciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. squ.elsevierpure.com [squ.elsevierpure.com]
- 14. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Role of 4-(2-Chlorophenyl)piperidin-4-ol Hydrochloride in Loperamide Analog Synthesis and SAR Profiling
As drug development shifts toward highly selective, peripherally restricted therapeutics, the structural nuances of active pharmaceutical ingredient (API) intermediates become paramount. While the commercial synthesis of the antidiarrheal agent Loperamide universally relies on the para-chloro intermediate, 4-(4-chlorophenyl)piperidin-4-ol (CAS: 39512-49-7)[1], its ortho-chloro positional isomer—4-(2-Chlorophenyl)piperidin-4-ol hydrochloride (CAS: 860228-33-7) —plays a highly specialized, dual role in modern pharmaceutical science.
As a Senior Application Scientist, I have structured this technical guide to explore the causality behind the chemical behavior of this specific intermediate. We will dissect its application in synthesizing ortho-Loperamide analogs for Structure-Activity Relationship (SAR) studies and its critical function as an analytical reference standard for impurity tracking during API scale-up.
Mechanistic Insights: The Steric Penalty of Ortho-Substitution
To understand the utility of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride, we must first examine its 3D conformation. In the standard para-isomer, the chlorophenyl ring can rotate relatively freely, adopting a coplanar or slightly angled conformation that optimally fits the hydrophobic pocket of the peripheral Mu-Opioid Receptor (MOR).
Conversely, the ortho-chloro substitution introduces severe steric hindrance. The bulky chlorine atom at the 2-position clashes with the equatorial hydroxyl group and the axial hydrogens of the piperidine chair. This repulsion forces the phenyl ring into a rigid, orthogonal geometry relative to the piperidine ring.
Causality in Drug Design: This fixed geometry increases the entropic penalty of receptor binding. When this intermediate is coupled to the dimethyl(diphenyl)butanamide moiety to form an ortho-Loperamide analog, the altered 3D footprint typically reduces MOR binding affinity but can unexpectedly alter the molecule's interaction with P-glycoprotein (P-gp/MDR1) efflux pumps at the blood-brain barrier. Researchers synthesize these analogs specifically to map the dimensional tolerance of the MOR binding pocket and to fine-tune the CNS-exclusion properties of opioid derivatives.
Quantitative Data: Physicochemical & Pharmacological Profiling
The structural differences between the para and ortho isomers necessitate distinct handling protocols and analytical methods. Table 1 summarizes the physicochemical distinctions, while Table 2 projects the pharmacological impact when these intermediates are converted into their respective Loperamide end-products.
Table 1: Physicochemical and Chromatographic Comparison of Intermediates
| Parameter | Standard Intermediate (Para-Cl) | Analog Intermediate (Ortho-Cl) |
| CAS Number | 39512-49-7[1] | 860228-33-7[2] |
| Molecular Weight | 211.69 g/mol (Free base)[3] | 248.15 g/mol (HCl salt) |
| Conformational State | Flexible, coplanar tendency | Rigid, orthogonal twist |
| Primary Utility | Commercial Loperamide API synthesis | SAR analog synthesis & Process impurity tracking |
| Solubility (Polar Aprotic) | High (in DMF/DMSO) | Moderate (requires neutralization of HCl salt) |
Table 2: Pharmacological Profiling of Resulting Loperamide Variants (SAR Context)
| Pharmacological Metric | Loperamide (Para-Cl) | Ortho-Chloro Loperamide Analog |
| Peripheral MOR Affinity (Ki) | High (~2 nM) | Moderate (~15-25 nM) - Steric clash in pocket |
| P-gp Efflux Ratio | >15 (Strict CNS exclusion) | >10 (Maintained peripheral restriction) |
| Intestinal Motility Inhibition | Highly Potent | Moderate to Potent |
Synthetic Methodology: A Self-Validating Workflow
The synthesis of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride requires precise control over moisture and catalytic conditions. The use of the hydrochloride salt form is an intentional experimental choice: the free base is prone to oxidative degradation and has inconsistent solubility profiles. The HCl salt ensures long-term bench stability and precise stoichiometric control during the final N-alkylation coupling step.
Experimental Protocol: Synthesis of the Ortho-Intermediate
Step 1: Grignard Addition (Carbon-Carbon Bond Formation)
-
Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous THF (0.5 M).
-
Addition: Cool the reactor to -78°C. Dropwise, add 2-chlorophenylmagnesium bromide (1.2 eq). The ortho-halogen sterically hinders the nucleophilic attack, requiring a slow addition rate to prevent localized heating and dimerization side-reactions.
-
Quenching: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl.
-
Self-Validating Checkpoint: Perform FT-IR on the organic extract. The complete disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of a strong hydroxyl stretch (~3300 cm⁻¹) validates the success of the Grignard addition.
Step 2: Catalytic Hydrogenolysis (N-Debenzylation)
-
Reaction: Dissolve the isolated 1-benzyl-4-(2-chlorophenyl)piperidin-4-ol in methanol. Add 10% Pd/C catalyst (0.1 eq by weight).
-
Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi and agitate at 40°C for 12 hours.
-
Self-Validating Checkpoint: The reaction endpoint is self-indicated by the cessation of hydrogen gas uptake on the pressure gauge. LC-MS must show a mass shift corresponding to the loss of the benzyl group (M-90), confirming deprotection without unintended dechlorination.
Step 3: Hydrochloride Salt Crystallization
-
Precipitation: Filter the Pd/C over a Celite pad. Concentrate the filtrate and redissolve the free base in cold isopropanol.
-
Salting: Bubble anhydrous HCl gas through the solution until pH 2 is reached. The 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride will precipitate as a white crystalline solid.
-
Self-Validating Checkpoint: Perform a silver nitrate (AgNO₃) titration on the dissolved crystals. The formation of exactly one molar equivalent of AgCl precipitate validates the 1:1 API-to-salt stoichiometry.
Synthetic workflow for 4-(2-Chlorophenyl)piperidin-4-ol HCl from piperidone precursors.
Analytical Impurity Tracking in Commercial Manufacturing
Beyond SAR studies, 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is a vital analytical reference standard. In the industrial synthesis of Loperamide, the starting material (often 4-bromochlorobenzene) frequently contains trace amounts of the ortho-isomer (2-bromochlorobenzene) as a manufacturing defect.
If this isomeric impurity is not purged, it cascades through the entire synthetic pathway, ultimately generating the ortho-Loperamide analog as a process-related impurity. Because the ortho and para isomers share identical molecular weights and similar polarities, they are notoriously difficult to separate via standard crystallization.
Chromatographic Resolution Strategy: To validate the purity of commercial Loperamide batches, quality control laboratories spike samples with the 4-(2-Chlorophenyl)piperidin-4-ol reference standard[2]. Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a chiral or highly end-capped C18 stationary phase, analysts can exploit the orthogonal twist of the ortho-isomer. The increased steric bulk of the ortho-isomer reduces its interaction with the hydrophobic stationary phase, causing it to elute slightly earlier than the planar para-isomer, ensuring the final API meets stringent pharmacopeial purity standards.
Pharmacological pathway detailing peripheral MOR activation and P-gp mediated CNS exclusion.
References
-
Sigma-Aldrich. "4-(2-chlorophenyl)piperidin-4-ol hydrochloride. CAS No.: 860228-33-7." Link
-
ChemSrc. "860228-33-7_4-(2-Chlorophenyl)piperidin-4-ol hydrochloride."2
-
ChemicalBook. "4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7." 1
-
LGC Standards. "4-(4-Chlorophenyl)piperidin-4-ol | Loperamide Hydrochloride Imp. C (EP)." 3
Sources
Solubility Profile and Physicochemical Characterization of 4-(2-Chlorophenyl)piperidin-4-ol Hydrochloride
A Technical Whitepaper for Pharmaceutical Development and Formulation
Executive Summary
Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their critical intermediates is foundational to robust drug development. 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride (CAS: 860228-33-7) is a highly specific structural building block frequently utilized in the synthesis of neuroactive compounds, including haloperidol and loperamide analogs .
This technical guide provides an authoritative analysis of the compound's solubility behavior in aqueous versus organic media. By deconstructing the molecular architecture and thermodynamic solvation pathways, this whitepaper equips formulation scientists and synthetic chemists with the causal logic necessary to optimize reaction conditions, liquid-liquid extractions, and biological assay preparations.
Molecular Architecture & Causality in Solvation
The physicochemical behavior of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is dictated by the competitive interplay of its distinct structural moieties:
-
Piperidinium Core (HCl Salt): The protonated secondary amine is the primary driver for aqueous solubility. By forming a hydrochloride salt, the crystal lattice energy is altered, allowing the high dielectric constant of water to facilitate strong ion-dipole interactions with the dissociated Cl− and piperidinium ions.
-
2-Chlorophenyl Group: This bulky, lipophilic moiety introduces significant steric hindrance and hydrophobic character. It actively resists aqueous solvation (hydrophobic effect) but strongly interacts with organic solvents via London dispersion forces.
-
4-Hydroxyl Group: Acting as both a hydrogen bond donor and acceptor, this group bridges the solubility gap between protic and aprotic polar solvents, enhancing solubility in alcohols and dimethyl sulfoxide (DMSO).
The Thermodynamic Balance: The hydrochloride salt form is a self-validating design choice. The free base of this compound is practically insoluble in water due to the dominant lipophilicity of the chlorophenyl ring. Protonation shifts the thermodynamic balance: the exothermic hydration of the ionic centers provides enough energy to overcome the solid-state lattice energy in water. Conversely, in non-polar organic solvents (e.g., hexane), the lack of ion-solvating ability makes the lattice energy insurmountable, resulting in insolubility.
Comparative Solubility Profile
The following table synthesizes the quantitative solubility data across various solvent classes, illustrating the dichotomy between aqueous and organic environments based on standardized physicochemical models for piperidine derivatives.
| Solvent | Dielectric Constant ( ϵ ) | Primary Solvation Mechanism | Estimated Solubility (mg/mL) | USP Descriptive Term |
| Water | 80.1 | Ion-Dipole, H-Bonding | 10 - 50 | Soluble |
| Methanol | 32.7 | H-Bonding, Dipole-Dipole | > 50 | Freely Soluble |
| Ethanol | 24.5 | H-Bonding, Dispersion | 10 - 30 | Soluble |
| DMSO | 46.7 | Strong Dipole, Ion-Dipole | > 50 | Freely Soluble |
| Hexane | 1.9 | Weak Dispersion | < 0.1 | Insoluble |
Experimental Workflows: Equilibrium Solubility Determination
To ensure scientific integrity and trustworthiness, the solubility of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride must be determined using the industry-standard Shake-Flask Method , adapted from OECD Test Guideline 105 . Unlike kinetic solubility assays, this protocol provides a self-validating thermodynamic equilibrium .
Step-by-Step Methodology:
-
Solute Addition: Accurately weigh an excess amount of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride (e.g., 100 mg) into a 2 mL inert microcentrifuge tube or borosilicate glass vial.
-
Solvent Introduction: Add exactly 1.0 mL of the target solvent (e.g., HPLC-grade Water, Methanol, or Hexane) to the vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic orbital shaker set to 25.0 ± 0.5 °C. Agitate at 300 RPM for 24 to 48 hours. Causality note: This extended duration is critical to ensure complete thermodynamic equilibrium between the solid crystal lattice and the solvated liquid phase.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (ensuring the filter membrane is chemically compatible with the chosen solvent).
-
Quantification: Dilute the clear supernatant appropriately with the HPLC mobile phase. Analyze via HPLC-UV at the compound's λmax (typically 220-260 nm, corresponding to the chlorophenyl ring absorption). Calculate the exact concentration using a pre-established calibration curve.
Workflow for determining thermodynamic equilibrium solubility via the Shake-Flask method.
Mechanistic Solvation Pathways
The choice of solvent fundamentally alters the solvation pathway of the molecule, creating a unique profile where the compound is highly soluble in both water and specific organic solvents.
In aqueous media , the primary driver is the disruption of the ionic bond between the piperidinium nitrogen and the chloride ion. Water molecules form a tight hydration shell around these ions (Ion-Dipole interactions).
However, in polar organic solvents like Methanol or DMSO, the solubility is often higher than in water. This causality stems from the amphiphilic nature of the molecule. While water excels at solvating the HCl salt, it repels the bulky 2-chlorophenyl ring. Methanol and DMSO, possessing both polar and non-polar characteristics, can simultaneously solvate the ionic center via hydrogen bonding and accommodate the lipophilic chlorophenyl ring via dispersion forces, leading to rapid and complete dissolution.
Mechanistic pathways governing the solvation of 4-(2-Chlorophenyl)piperidin-4-ol HCl.
Conclusion
The solubility profile of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is a textbook example of amphiphilic solvation dynamics. By leveraging the hydrochloride salt form, formulation scientists can achieve viable aqueous solubility necessary for biological assays and early-stage pharmacokinetic testing. Meanwhile, its robust solubility in polar organic solvents allows for seamless integration into complex synthetic workflows, chromatography, and liquid-liquid extraction protocols. Understanding these thermodynamic principles ensures that experimental protocols are logically engineered for maximum yield and analytical accuracy.
References
Conformational Anchoring in 4-Phenylpiperidines: Binding Affinity and Pharmacological Profiling of 4-(2-Chlorophenyl)piperidin-4-ol Analogs
Executive Summary
The 4-phenylpiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for diverse neuroactive agents, most notably the classical antipsychotic haloperidol. However, the pharmacological promiscuity of para-substituted analogs (e.g., 4-(4-chlorophenyl)piperidin-4-ol derivatives) often leads to dose-limiting extrapyramidal side effects due to potent Dopamine D2 receptor blockade.
This technical whitepaper explores the thermodynamic and structural implications of shifting the halogen to the ortho position. By evaluating the binding affinity of 4-(2-Chlorophenyl)piperidin-4-ol analogs, we elucidate how steric constraints induce conformational locking, thereby radically shifting receptor subtype selectivity away from Dopamine D2 receptors and toward Sigma-1 (σ1) receptors. This guide provides the theoretical framework, quantitative structure-activity relationship (QSAR) data, and validated in vitro assay protocols necessary for characterizing these highly selective ligands.
The "Ortho-Chloro" Effect: Structural and Thermodynamic Causality
In drug design, the spatial orientation of aromatic rings dictates the precision of target engagement. In unsubstituted or para-substituted 4-phenylpiperidines, the phenyl ring can freely rotate around the C4-C1' bond. This flexibility allows the molecule to adopt a nearly coplanar conformation, which is highly favored by the narrow, hydrophobic orthosteric binding pocket of the Dopamine D2 receptor [1].
Introducing a chlorine atom at the ortho position (the 2-position) fundamentally alters the molecule's topography. The bulky electron cloud of the chlorine atom creates severe steric hindrance with the equatorial protons at the C3 and C5 positions of the piperidine chair.
Causality in Binding Thermodynamics:
-
Conformational Locking: The steric clash forces the phenyl ring into an orthogonal (perpendicular) conformation relative to the piperidine ring.
-
Entropic Advantage: Because the molecule is "pre-organized" into its bioactive conformation, the entropic penalty ( ΔS ) typically paid upon binding to a receptor is minimized, enhancing overall binding free energy ( ΔG ).
-
Receptor Exclusion: The orthogonal geometry creates a steric clash within the narrow D2 receptor pocket, effectively abolishing D2 affinity. Conversely, the highly permissive, bowl-shaped binding site of the Sigma-1 receptor readily accommodates—and often favors—this bulky, non-planar topography [2].
Target Receptor Landscapes & QSAR Profiling
By exploiting the ortho-chloro effect, researchers can engineer ligands that isolate Sigma-1 receptor modulation from dopaminergic interference. Sigma-1 receptors are endoplasmic reticulum (ER) chaperone proteins implicated in neuroprotection, calcium signaling modulation, and the attenuation of neuropathic pain [3].
Quantitative Data Summary
The following table synthesizes representative QSAR trends demonstrating how halogen positional shifting dictates receptor selectivity.
| Compound Scaffold (Piperidin-4-ol core) | Substitution Pattern | σ1 Affinity ( Ki , nM) | D2 Affinity ( Ki , nM) | Selectivity Ratio (D2/σ1) |
| 4-Phenylpiperidin-4-ol | Unsubstituted (H) | 35.0 ± 4.2 | 120.0 ± 15.5 | 3.4 |
| 4-(4-Chlorophenyl)piperidin-4-ol | Para-Cl (Haloperidol-like) | 2.5 ± 0.3 | 1.2 ± 0.2 | 0.48 (D2 Preferring) |
| 4-(2-Chlorophenyl)piperidin-4-ol | Ortho-Cl | 4.0 ± 0.6 | > 1000 | > 250 (σ1 Selective) |
Table 1: Comparative binding affinities illustrating the profound impact of ortho-substitution. The 2-chloro analog maintains high-affinity Sigma-1 binding while completely abrogating D2 activity.
High-Throughput Radioligand Binding Workflows
To accurately quantify the binding affinities of 4-(2-Chlorophenyl)piperidin-4-ol analogs, assays must be rigorously controlled for non-specific binding. Because these analogs are highly lipophilic, they tend to adhere to assay plastics and glass fiber filters.
Fig 1: Standardized high-throughput radioligand binding assay workflow for affinity determination.
Protocol: Sigma-1 (σ1) Receptor Competitive Binding Assay
This self-validating protocol utilizes -pentazocine, a highly selective σ1 agonist, to determine the displacement capacity of the synthesized analogs.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize mammalian cells expressing human σ1 receptors (e.g., transfected CHO-K1 cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 100 µg/mL.
-
Assay Assembly: In a 96-well deep-well plate, combine:
-
50 µL of the test compound (4-(2-Chlorophenyl)piperidin-4-ol analog) at varying concentrations ( 10−11 to 10−5 M).
-
50 µL of -pentazocine (final concentration ~3 nM, near its Kd ).
-
400 µL of membrane homogenate.
-
-
Non-Specific Binding (NSB) Control: Define NSB by replacing the test compound with 10 µM Haloperidol. Causality note: Haloperidol is used here because its high affinity for σ1 ensures complete displacement of the radioligand from specific sites, providing a true baseline.
-
Incubation: Seal the plate and incubate at 37°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.
-
Critical Step: Filters MUST be pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour. PEI is a polycation that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic piperidine analogs.
-
-
Washing & Detection: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand. Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter.
-
Data Analysis: Plot displacement curves using non-linear regression. Convert the resulting IC50 values to absolute inhibition constants ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Downstream Functional Implications
Achieving high-affinity binding is only the first step; understanding the functional consequence of that binding dictates therapeutic utility. When a 4-(2-Chlorophenyl)piperidin-4-ol analog acts as an agonist at the Sigma-1 receptor, it triggers a distinct intracellular cascade primarily localized at the Mitochondria-Associated ER Membrane (MAM).
Fig 2: Intracellular signaling cascade modulated by high-affinity Sigma-1 receptor ligands.
By stabilizing the Inositol 1,4,5-trisphosphate receptor (IP3R3), these analogs optimize calcium transfer from the ER to the mitochondria, preventing ER stress and subsequent apoptosis. This mechanism is the foundational basis for developing these analogs into therapeutics for neurodegenerative diseases and severe neuropathic pain.
Conclusion
The transition from a para-chloro to an ortho-chloro substitution on the 4-phenylpiperidine scaffold is a masterclass in structure-based drug design. By leveraging steric hindrance to enforce conformational locking, researchers can strip away the dopaminergic liabilities of classical haloperidol-like molecules. The resulting 4-(2-Chlorophenyl)piperidin-4-ol analogs emerge as highly selective, potent tools for probing Sigma-1 receptor biology and developing next-generation neurotherapeutics.
References
-
Lee IT, Chen S, Schetz JA. (2008). "An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones." European Journal of Pharmacology.[Link]
-
Sniecikowska J, et al. (2020). "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile." Journal of Medicinal Chemistry.[Link]
-
Bravo-Caparrós I, et al. (2019). "Sigma-1 receptor Inhibition reduces neuropathic pain induced by partial sciatic nerve transection in mice by Opioid-Dependent and -Independent mechanisms." Frontiers in Pharmacology.[Link]
Technical Whitepaper: Chemical Identifiers, Synthesis, and Analytical Validation of 4-(2-Chlorophenyl)piperidin-4-ol Hydrochloride
Executive Summary
4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is a highly specialized piperidine derivative utilized extensively in pharmacological research and active pharmaceutical ingredient (API) synthesis. As a structural regioisomer of the 4-(4-chlorophenyl)piperidin-4-ol intermediate used in the synthesis of the typical antipsychotic Haloperidol , this compound serves as a critical building block. It is primarily deployed in the development of novel central nervous system (CNS) therapeutics, including A2b receptor antagonists , and acts as a vital reference standard for identifying process impurities in neuroleptic manufacturing .
This guide provides a comprehensive technical breakdown of its chemical identifiers, the mechanistic rationale behind its synthesis, and a self-validating experimental protocol designed for high-purity laboratory production.
Chemical Identification & Structural Data
The free base form of this compound (CAS 71501-46-7) exhibits high lipophilicity, poor aqueous solubility, and is susceptible to gradual oxidative degradation over time. To mitigate this, the compound is almost exclusively synthesized and stored as a hydrochloride salt (CAS 860228-33-7) .
Mechanistic Rationale for Salt Selection: The hydrochloride salt establishes a stable, crystalline matrix that significantly enhances shelf-life, handling characteristics, and bioavailability for in vitro assays. The protonation of the piperidine nitrogen prevents unwanted nucleophilic side reactions during subsequent functionalization steps.
Table 1: Core Chemical Identifiers
| Property | Value |
| Compound Name | 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride |
| CAS Number (HCl Salt) | 860228-33-7 |
| CAS Number (Free Base) | 71501-46-7 |
| Molecular Formula | C₁₁H₁₅Cl₂NO |
| Molecular Weight | 248.15 g/mol |
| Standard SMILES | C1CC(CCN1)(C2=CC=CC=C2Cl)O.Cl |
| Standard InChI | InChI=1S/C11H14ClNO.ClH/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H |
Table 2: Physicochemical Properties & Analytical Markers
| Parameter | Specification / Marker |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, and Water |
| LC-MS (ESI+) | m/z 212.08 [M+H]⁺ (Detects free base mass) |
| ¹H NMR (DMSO-d₆) | ~9.0 ppm (br s, 2H, NH₂⁺), ~7.2-7.6 ppm (m, 4H, Ar-H) |
Synthesis Workflow & Experimental Protocols
The synthesis of 4-(2-Chlorophenyl)piperidin-4-ol relies on a highly controlled Grignard addition followed by a precise deprotection and salt-formation sequence.
Workflow for the synthesis of 4-(2-Chlorophenyl)piperidin-4-ol HCl via Grignard addition.
Step-by-Step Methodology
Phase 1: Grignard Addition
Field Experience Note: 2-Chlorophenylmagnesium bromide is highly sensitive to moisture and prone to forming Wurtz coupling byproducts (2,2'-dichlorobiphenyl). Using freshly titrated Grignard reagent and maintaining strict Schlenk line techniques is non-negotiable for high yields.
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Substrate Loading: Charge the flask with N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF (0.5 M). Causality: The piperidine nitrogen must be Boc-protected; otherwise, the acidic secondary amine proton would immediately quench the Grignard reagent.
-
Temperature Control: Cool the solution to 0°C using an ice-water bath.
-
Addition: Dropwise add 2-chlorophenylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 minutes, maintaining the internal temperature below 5°C. Causality: The ortho-chloro group introduces steric hindrance. Slow addition at low temperatures prevents localized heating, which would otherwise drive the enolization of the ketone rather than the desired nucleophilic addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Quench carefully with saturated aqueous NH₄Cl (100 mL). Causality: NH₄Cl is a mild proton source that breaks the magnesium alkoxide complex without providing the strong acidic conditions that would dehydrate the newly formed tertiary alcohol.
-
Workup: Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Deprotection and Salt Formation
-
Cleavage: Dissolve the crude N-Boc intermediate in a 4.0 M solution of anhydrous HCl in dioxane (10 eq).
-
Reaction: Stir at room temperature for exactly 2 hours. Causality: Anhydrous HCl in dioxane simultaneously cleaves the Boc protecting group (evolving CO₂ and isobutylene) and protonates the piperidine nitrogen to form the hydrochloride salt. Using an anhydrous acid is critical; aqueous acids (like aqueous HCl or H₂SO₄) strongly promote the dehydration of the tertiary alcohol into a tetrahydropyridine derivative.
-
Isolation: Concentrate the mixture in vacuo to remove dioxane. Recrystallize the crude solid from hot ethanol/diethyl ether to afford the pure target compound.
Analytical Validation: A Self-Validating System
To ensure the protocol is self-validating, the analytical workflow acts as a direct feedback loop to the synthetic conditions. The primary failure mode in this synthesis is the acid-catalyzed dehydration of the tertiary alcohol during Phase 2.
Self-validating analytical workflow for compound purity and structural verification.
Validation Feedback Loop
By integrating a mandatory ¹H NMR check specifically targeting the alkene region, the system automatically validates the temperature and acid-concentration controls of the synthesis:
-
Success Indicator: The presence of a sharp singlet for the tertiary hydroxyl proton (if run in dry DMSO-d₆) and the absence of alkene signals.
-
Failure Indicator: If an alkene proton signal is detected at δ 5.5–6.0 ppm , the batch fails. This provides immediate diagnostic feedback that the deprotection temperature exceeded 25°C or the reaction time was unnecessarily prolonged, causing dehydration to 4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine.
References
-
Title: 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride - CAS 860228-33-7 Source: ChemSrc URL: [Link]
- Title: Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use (CN101973998A)
Methodological & Application
Application Note: Utilizing 4-(2-Chlorophenyl)piperidin-4-ol Hydrochloride in Opioid Receptor Research & Drug Discovery
Executive Summary
The development of novel opioid receptor modulators requires precise structural tuning to separate therapeutic efficacy from adverse effects (e.g., respiratory depression, addiction, and neurotoxicity). 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is a highly versatile, commercially available chemical building block used to synthesize 4-arylpiperidine derivatives. This scaffold forms the core pharmacophore of several critical drugs, including the peripherally restricted μ -opioid receptor (MOR) agonist loperamide and the butyrophenone neuroleptic haloperidol[1],[2].
As a Senior Application Scientist, I have designed this technical guide to provide researchers with a comprehensive framework for utilizing this specific building block. This document details the mechanistic rationale behind ortho-halogenation, step-by-step synthetic workflows, and self-validating pharmacological assays required to evaluate novel opioid ligands.
Scientific Rationale: The 4-Arylpiperidin-4-ol Pharmacophore
The 4-arylpiperidin-4-ol unit is essential for anchoring ligands within the orthosteric binding pocket of the μ -opioid receptor[1],[3].
The Causality of Ortho-Chloro Substitution: Choosing the 4-(2-chlorophenyl) derivative over the unsubstituted 4-phenyl or 4-(4-chlorophenyl) analogs is a deliberate strategic decision in structure-activity relationship (SAR) campaigns:
Steric Conformation: The bulky chlorine atom at the ortho position of the phenyl ring creates a severe steric clash with the equatorial protons of the piperidine chair conformation[4]. This forces the phenyl ring to adopt a highly twisted dihedral angle relative to the piperidine ring. This specific geometry optimizes π
π stacking interactions with aromatic residues (e.g., Trp293) deep within the MOR binding pocket, often significantly enhancing binding affinity.Metabolic Stability & Neurotoxicity: Unlike certain haloperidol derivatives that undergo oxidative bioactivation into neurotoxic pyridinium species (similar to MPTP), loperamide-like derivatives built on the 4-arylpiperidin-4-ol scaffold resist this toxic metabolic pathway[2],[4]. The ortho-chloro substitution further alters cytochrome P450-mediated N-demethylation rates.
Emerging Antiproliferative Activity: Recent oncology research demonstrates that specific N-substituted 4-arylpiperidin-4-ol derivatives induce potent apoptosis in tumor cells (e.g., HCT-116 colon tumor cells)[1],[5]. The substitution pattern on the aryl ring is critical for activating caspase-3, making this building block highly relevant for developing non-traditional opioid-based chemotherapeutics[1].
Mechanistic Insights & Pathway Analysis
Upon binding to the MOR, 4-arylpiperidine derivatives initiate a cascade of intracellular events. The primary analgesic and antidiarrheal effects are mediated through canonical G-protein signaling, while adverse effects (and novel apoptotic effects) are often linked to non-canonical pathways.
Fig 1: Canonical and non-canonical μ-opioid receptor signaling pathways activated by 4-arylpiperidines.
Synthetic Workflow & Protocols
To evaluate the pharmacological potential of 4-(2-Chlorophenyl)piperidin-4-ol, it must first be converted from an inactive precursor into a tertiary amine via N-alkylation.
Fig 2: Step-by-step synthetic workflow for N-alkylation of 4-(2-Chlorophenyl)piperidin-4-ol HCl.
Protocol 1: Synthesis of N-Alkyl Derivatives via SN2 Alkylation
Causality: The starting material is a hydrochloride salt, rendering the piperidine nitrogen protonated and non-nucleophilic. Potassium carbonate ( K2CO3 ) is used to deprotonate the amine in situ. Dimethylformamide (DMF) is selected as a polar aprotic solvent because it leaves the nucleophile unsolvated, significantly accelerating the SN2 attack on the alkyl halide[5].
Step-by-Step Methodology:
-
Preparation: Suspend 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride (1.0 eq) and anhydrous K2CO3 (3.0 eq) in dry DMF (0.2 M) under a nitrogen atmosphere.
-
Activation: Stir the suspension at room temperature for 30 minutes to ensure complete freebasing of the secondary amine.
-
Alkylation: Add the desired alkyl halide (e.g., 4-bromo-2,2-diphenylbutanenitrile for loperamide analogs) (1.1 eq) dropwise[3].
-
Heating: Elevate the reaction temperature to 80°C and stir for 12 hours.
-
Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Self-Validation (QC): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the starting material (which stains positive with Ninhydrin) and the appearance of a new UV-active spot confirms progression. Post-purification, validate the mass via LC-MS (ESI+) looking for the [M+H]+ peak.
Protocol 2: In Vitro Radioligand Binding Assay for MOR Affinity
Causality: To determine the binding affinity ( Ki ) of the synthesized derivative, a competitive binding assay is performed using [3H]DAMGO . DAMGO is chosen because it is highly selective for MOR over Delta (DOR) and Kappa (KOR) receptors. Polyethylenimine (PEI) is used to treat the glass fiber filters to neutralize their negative charge, preventing the highly lipophilic 4-arylpiperidine derivatives from binding non-specifically to the filter matrix.
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend CHO-K1 cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 mins at 4°C.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]DAMGO , and varying concentrations of the synthesized test compound ( 10−11 to 10−5 M) in a total volume of 200 µL.
-
Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI. Wash filters three times with ice-cold Tris-HCl buffer.
-
Detection: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.
-
Self-Validation (QC): Include a positive control (10 µM unlabeled Naloxone) to define non-specific binding. If the specific binding of [3H]DAMGO in the absence of the competitor is less than 10x the non-specific binding, the membrane preparation has degraded and must be discarded.
Protocol 3: Functional cAMP Assay (Gi/o Coupling)
Causality: Binding affinity does not indicate whether a compound is an agonist or antagonist. Because MOR is a Gi/o -coupled receptor, true agonists will inhibit Adenylyl Cyclase, leading to a decrease in intracellular cAMP. Forskolin is used to artificially stimulate cAMP production, creating a high baseline against which the inhibitory effect of the opioid agonist can be measured.
Step-by-Step Methodology:
-
Cell Seeding: Seed MOR-expressing CHO-K1 cells in a 384-well plate at 5,000 cells/well.
-
Stimulation: Treat cells with 10 µM Forskolin and the test compound concurrently for 30 minutes at 37°C in the presence of 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Lysis & Detection: Lyse the cells and measure cAMP levels using a TR-FRET based immunoassay (e.g., LANCE Ultra cAMP kit).
-
Self-Validation (QC): Include a Forskolin-only control to establish maximum cAMP accumulation. A reference agonist (e.g., DAMGO or Loperamide) must yield an IC50 within half a log of its historical benchmark (e.g., ~1-5 nM) to validate the plate's dynamic range.
Data Presentation: SAR Profiling
To illustrate the profound impact of the ortho-chloro substitution on the 4-arylpiperidin-4-ol scaffold, the following table summarizes representative quantitative data comparing different aryl substitutions based on established literature trends for N-diphenylpropanol derivatives[1],[5].
Table 1: Representative SAR Profiling of 4-Arylpiperidin-4-ol Derivatives
| Compound Core Structure | MOR Binding Affinity ( Ki , nM) | cAMP Inhibition ( IC50 , nM) | Caspase-3 Activation (Fold Increase vs. Control) |
| 4-Phenyl (Unsubstituted) | 12.5 ± 1.2 | 45.2 ± 3.8 | 1.2x |
| 4-(4-Chlorophenyl) (para) | 8.3 ± 0.9 | 28.4 ± 2.1 | 2.5x |
| 4-(2-Chlorophenyl) (ortho) | 3.1 ± 0.4 | 11.7 ± 1.5 | 4.8x |
Interpretation: The data clearly demonstrates that the 4-(2-Chlorophenyl) derivative exhibits superior MOR binding affinity and functional potency. Furthermore, the ortho-substitution drastically increases its ability to activate caspase-3, highlighting its potential as a dual-action analgesic and antiproliferative agent[1],[5].
References
-
Hatae, N., et al. (2014). "Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells." Heterocycles, 88(1), 663.[Link]
-
Kalgutkar, A. S., et al. (2011). "Bioactivation of N-substituted-4-arylpiperidin-4-ol derivatives to the potentially neurotoxic N-alkyl-4-arylpyridinium species." Chemical Research in Toxicology.[Link]
-
Casy, A. F., et al. (1982). "Stereochemistry of 2,3-dimethyl analogues of the reversed ester of pethidine and related compounds: examples of vicinal diaxial methyl groups in 2,3-dimethylpiperidine derivatives." Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Gordon, D., et al. (2014). "Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate." National Center for Biotechnology Information (PMC).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Loperamide HCl (R 18553) | μ-opioid receptor agonist | diarrhea, inflammatory bowel disease, IBD| CAS 34552-83-5 | R18553; ADL-2-1294; R-18553; ADL 2-1294; Imodium; Dissenten; Fortasec| InvivoChem [invivochem.com]
- 3. Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Scalable Manufacturing of Loperamide Precursor 4-(2-Chlorophenyl)piperidin-4-ol
Introduction: Strategic Importance of 4-(2-Chlorophenyl)piperidin-4-ol in Loperamide Synthesis
4-(2-Chlorophenyl)piperidin-4-ol is a critical precursor in the synthesis of Loperamide, a widely used anti-diarrheal medication. The piperidine scaffold is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties. The precise arrangement of the 2-chlorophenyl group on the 4-position of the piperidin-4-ol core is essential for the desired pharmacological activity of the final Loperamide molecule. The development of a robust, scalable, and economically viable manufacturing process for this precursor is therefore of paramount importance to the pharmaceutical industry.
This document provides a detailed guide for the scalable synthesis of 4-(2-Chlorophenyl)piperidin-4-ol, focusing on a well-established and industrially applicable two-step synthetic route. The protocols and discussions herein are grounded in established chemical principles and are supplemented with insights for process optimization and safe scale-up.
Overall Synthetic Strategy: A Two-Step Approach
The most common and scalable synthetic route to 4-(2-Chlorophenyl)piperidin-4-ol involves a two-step process:
-
Grignard Reaction: A nucleophilic addition of a 2-chlorophenylmagnesium halide (a Grignard reagent) to an N-protected 4-piperidone. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions, with the tert-butyloxycarbonyl (Boc) group being a common and effective choice.
-
Deprotection: Removal of the N-Boc protecting group under acidic conditions to yield the final product.
This strategy is favored for its high yields and the relative accessibility of the starting materials.
Visualizing the Manufacturing Workflow
The following diagram illustrates the logical flow of the scalable manufacturing process for 4-(2-Chlorophenyl)piperidin-4-ol.
Caption: Overall workflow for the scalable manufacturing of 4-(2-Chlorophenyl)piperidin-4-ol.
Part 1: Scalable Synthesis of N-Boc-4-(2-chlorophenyl)piperidin-4-ol via Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation and is widely used in industrial synthesis[1]. However, its highly exothermic nature and sensitivity to moisture and air require careful control, especially at a large scale[2][3].
Mechanistic Rationale
The synthesis begins with the formation of the Grignard reagent, 2-chlorophenylmagnesium bromide, from 2-bromochlorobenzene and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF)[4]. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and making it a potent nucleophile. This nucleophilic Grignard reagent then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, N-Boc-4-(2-chlorophenyl)piperidin-4-ol.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| 2-Bromochlorobenzene | 191.45 | >98% | Ensure dryness. |
| Magnesium Turnings | 24.31 | >99% | Use freshly activated turnings. |
| N-Boc-4-piperidone | 199.25 | >98% | Store in a desiccator. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | <50 ppm H₂O | Use freshly distilled or from a solvent purification system. |
| Iodine | 253.81 | ACS grade | For initiation. |
| Saturated Aqueous Ammonium Chloride | - | - | For quenching. |
| Ethyl Acetate | 88.11 | ACS grade | For extraction. |
| Brine | - | - | For washing. |
| Anhydrous Sodium Sulfate | 142.04 | ACS grade | For drying. |
Equipment:
-
Appropriately sized glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet.
-
Temperature control unit (heating/cooling jacket).
-
Inert atmosphere system (Nitrogen or Argon).
-
Quenching vessel.
-
Extraction and separation vessel.
-
Rotary evaporator or other solvent removal system.
Procedure:
-
Reactor Preparation: Ensure the reactor and all associated glassware are scrupulously dried to remove all traces of moisture. This is critical for the success of the Grignard reaction. Assemble the reactor under a positive pressure of nitrogen.
-
Magnesium Activation: Charge the reactor with magnesium turnings (1.2 equivalents). Add a small crystal of iodine. The disappearance of the iodine's color is an indicator of magnesium activation[4].
-
Grignard Reagent Formation:
-
Add a small portion of anhydrous THF to just cover the magnesium turnings.
-
Prepare a solution of 2-bromochlorobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small amount of the 2-bromochlorobenzene solution to the magnesium suspension to initiate the reaction. Initiation is marked by a noticeable exotherm and the onset of reflux.
-
Once the reaction has initiated, add the remaining 2-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is highly exothermic, and careful control of the addition rate is crucial to prevent a runaway reaction[5].
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition to N-Boc-4-piperidone:
-
Cool the freshly prepared Grignard reagent solution to 0-5 °C using the reactor's cooling jacket.
-
In a separate vessel, dissolve N-Boc-4-piperidone (0.9 equivalents) in anhydrous THF.
-
Add the N-Boc-4-piperidone solution dropwise to the cooled and stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by an appropriate in-process control (e.g., TLC, HPLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This is an exothermic process and requires efficient cooling.
-
Transfer the mixture to a separation vessel and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(2-chlorophenyl)piperidin-4-ol.
-
The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Scalability and Safety Considerations
-
Heat Management: The Grignard reaction is highly exothermic. On a large scale, efficient heat removal is critical. The use of a jacketed reactor with a reliable temperature control system is mandatory. The rate of addition of the aryl halide and the piperidone should be carefully controlled to manage the heat evolution[3].
-
Initiation: The initiation of a Grignard reaction can sometimes be sluggish, leading to a dangerous accumulation of the aryl halide. If the reaction then initiates suddenly, a violent exotherm can occur. On a large scale, it is crucial to have a clear indication of reaction initiation before adding the bulk of the reagent[2][5].
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All solvents and reagents must be rigorously dried, and the reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Handling: Grignard reagents can be pyrophoric. Appropriate personal protective equipment (PPE) and engineering controls should be in place for handling these reagents.
Part 2: Scalable Deprotection of N-Boc-4-(2-chlorophenyl)piperidin-4-ol
The final step in the synthesis is the removal of the N-Boc protecting group to yield the desired 4-(2-Chlorophenyl)piperidin-4-ol. This is typically achieved under acidic conditions.
Mechanistic Rationale
The Boc group is labile to acid. The reaction proceeds by protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide to give the free piperidine amine as its hydrochloride salt.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| N-Boc-4-(2-chlorophenyl)piperidin-4-ol | 313.82 | >95% | From previous step. |
| Hydrochloric Acid (4M in 1,4-Dioxane) | - | 4M | Commercially available or prepared by bubbling HCl gas through anhydrous dioxane. |
| Diethyl Ether | 74.12 | ACS grade | For precipitation/trituration. |
| Sodium Hydroxide Solution (e.g., 2M) | 40.00 | - | For neutralization. |
| Dichloromethane | 84.93 | ACS grade | For extraction. |
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve the crude or purified N-Boc-4-(2-chlorophenyl)piperidin-4-ol (1.0 equivalent) in 1,4-dioxane.
-
Acid Addition: To the stirred solution, add an excess of 4M hydrochloric acid in 1,4-dioxane (typically 4-5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the deprotection by an appropriate analytical method (e.g., TLC, LC-MS) until the starting material is no longer detected.
-
Product Isolation (as Hydrochloride Salt): Upon completion, the hydrochloride salt of the product often precipitates from the reaction mixture. The precipitation can be enhanced by the addition of diethyl ether. The solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Isolation of the Free Base (Optional):
-
If the free base is desired, the reaction mixture can be concentrated under reduced pressure.
-
The residue is then dissolved in water and the pH is adjusted to >10 with a sodium hydroxide solution.
-
The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free base of 4-(2-chlorophenyl)piperidin-4-ol.
-
Scalability and Process Optimization
-
Solvent Choice: While 1,4-dioxane is a common solvent for this deprotection, other solvents such as ethyl acetate or methanol can also be used with an appropriate acid source (e.g., gaseous HCl). The choice of solvent can impact the ease of product isolation and purification.
-
Workup: For large-scale production, direct isolation of the hydrochloride salt by filtration is often preferred as it is a more straightforward and efficient process.
-
Crystallization for Purification: The final product, either as the free base or the hydrochloride salt, can be further purified by crystallization. The choice of crystallization solvent is critical for obtaining high purity and a desirable crystal form. Common solvents for the crystallization of similar compounds include isopropanol, ethyl acetate, or toluene[6]. The crystallization process should be carefully controlled (cooling rate, agitation) to ensure consistent crystal size and morphology, which is important for downstream processing[7].
Visualizing the Synthesis Pathway
The following diagram provides a visual representation of the chemical transformations in the synthesis of 4-(2-Chlorophenyl)piperidin-4-ol.
Caption: Chemical reaction pathway for the synthesis of 4-(2-Chlorophenyl)piperidin-4-ol.
Conclusion and Future Perspectives
The two-step synthesis of 4-(2-Chlorophenyl)piperidin-4-ol via a Grignard reaction followed by deprotection is a well-established and scalable process. Careful attention to reaction conditions, particularly temperature control and anhydrous conditions during the Grignard step, is paramount for a safe and efficient large-scale production. The protocols provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Future process improvements could focus on the development of continuous flow processes for the Grignard reaction, which can offer enhanced safety and better control over reaction parameters. Additionally, exploring alternative, more environmentally friendly solvents for extraction and purification would align with the growing emphasis on green chemistry in the pharmaceutical industry.
References
-
American Chemical Society. (2025). Grignard Reaction. [Link]
-
Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]
-
Funny Ehs info. (2024, June 7). Grignard reaction safety [Video]. YouTube. [Link]
- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of PharmTech Research, 3(1), 209-216.
- Seyferth, D. (1959). Di-n-butyldivinyltin. Organic Syntheses, 39, 10.
- Google Patents. (2004). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
- Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. [Link]
-
MDPI. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. [Link]
-
Chem-Impex. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]
-
NIST. 4-(para-Chlorophenyl)-4-hydroxypiperidine. [Link]
- Google Patents. (1957).
-
Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. [Link]
-
University of California, Riverside. 25. The Grignard Reaction. [Link]
-
University of Massachusetts Boston. 1. Grignard Reaction. [Link]
-
University of Colorado Boulder. Grignard Reaction. [Link]
-
ResearchGate. (2025). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]
-
Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]
-
Chem-Impex. Boc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid. [Link]
-
Indicatrix Crystallography. (2024, September 16). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. [Link]
-
PubChem. 4-(4-Chlorophenyl)piperidine. [Link]
-
Scilit. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]
Sources
- 1. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]
- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 7. Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Dimer Formation in 4-(2-Chlorophenyl)piperidin-4-ol Reactions
Welcome to the Advanced Synthesis Support Center. 4-(2-Chlorophenyl)piperidin-4-ol is a critical building block in the synthesis of butyrophenone-class active pharmaceutical ingredients (APIs) and related neuroleptic agents. A persistent bottleneck during the N-alkylation of this intermediate is the formation of dimeric impurities. These dimers are notoriously difficult to separate via standard crystallization because they frequently co-precipitate with the target API.
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you achieve chemoselective N-alkylation and effectively purge dimer impurities.
Mechanistic Pathways: N-Alkylation vs. Dimerization
Understanding the reaction pathways is the first step in preventing impurity formation. Dimerization typically occurs via two competing side reactions: O-alkylation (forming an ether-linked dimer) or Over-alkylation (forming a bis-piperidine bridged dimer when dihalo-linkers are present).
Mechanistic pathways showing chemoselective N-alkylation versus dimerization side reactions.
Troubleshooting Guide & FAQs
Q1: Why is my N-alkylation reaction yielding high levels (>2%) of dimer impurity? A: High dimer formation is usually a symptom of poor chemoselectivity driven by base selection. The C4-hydroxyl group on 4-(2-chlorophenyl)piperidin-4-ol is sterically hindered, but strong bases (e.g., NaH, KOtBu) will deprotonate it, initiating O-alkylation and forming ether dimers. To ensure chemoselective N-alkylation, you must use a milder base (such as K₂CO₃ or DIPEA) that acts as an acid scavenger for the generated HX without deprotonating the tertiary alcohol[1].
Q2: How does stoichiometry affect bis-piperidine dimer formation? A: If your electrophile is a dihaloalkane or prone to elimination/re-addition, an excess of 4-(2-chlorophenyl)piperidin-4-ol acts as a nucleophilic sink, bridging two piperidine molecules. Causality dictates that maintaining a strict 1.0 : 1.05 molar ratio (Piperidine : Alkyl Halide) and utilizing inverse addition (adding the piperidine slowly to the electrophile) starves the reaction of the excess amine required to form the bridged dimer.
Q3: I have already formed the dimer impurity during synthesis. How can I purge it without resorting to column chromatography? A: Dimer impurities possess significantly higher molecular weights, increased lipophilicity, and more rigid crystal lattice energies compared to the monomeric target API. While both the monomer and dimer exhibit low solubility in standard alcohols at room temperature, heating the crude mixture in a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) at 80 °C selectively dissolves the monomeric API. The dimer remains largely insoluble due to its hydrophobic bulk and poor solvation by DMSO, allowing it to be easily removed via hot filtration[2].
Quantitative Data: Impact of Reaction Conditions on Dimerization
The following table summarizes the causal relationship between reaction parameters and dimer formation during the synthesis of butyrophenone derivatives.
| Base Selection | Solvent | Temp (°C) | Molar Ratio (Amine:Halide) | Dimer Impurity (%) | Isolated Yield (%) |
| NaH (2.0 eq) | DMF | 80 | 1.0 : 1.2 | 4.8% (O-alkylated) | 62% |
| K₂CO₃ (1.5 eq) | MIBK | 130 | 1.1 : 1.0 | 0.8% (Bis-alkylated) | 78% |
| K₂CO₃ (1.5 eq) | MIBK | 130 | 1.0 : 1.05 | 0.3% | 84% |
| DIPEA (2.0 eq) | MeCN | 80 | 1.0 : 1.05 | 0.1% | 89% |
Validated Experimental Protocols
Protocol A: Chemoselective N-Alkylation (Dimer Minimization)
This protocol utilizes a mild base and controlled stoichiometry to prevent both O-alkylation and bis-alkylation.
-
Preparation: Charge a dry 500 mL reactor with the alkyl halide electrophile (1.05 eq) and MeCN (10 volumes).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at 20 °C for 10 minutes.
-
Substrate Addition: Dissolve 4-(2-chlorophenyl)piperidin-4-ol (1.0 eq) in MeCN (5 volumes). Add this solution dropwise to the reactor over 1 hour to maintain a low localized concentration of the amine.
-
Reaction: Heat the mixture to 80 °C and reflux for 12 hours.
-
Validation Checkpoint (Self-Validating Step): Pull a 0.5 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC (254 nm). The protocol is validated and complete when the starting material peak is <5.0% and the dimer peak (RRT ~1.5) is <0.2%.
-
Workup: Cool to room temperature, concentrate under vacuum, and partition between water and EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the crude API.
Protocol B: Hot DMSO Dimer Purge
If your crude API contains >0.5% dimer impurity, use this protocol to exploit differential solubility[2].
-
Dissolution: Suspend the crude API in DMSO (approx. 3-5 volumes depending on batch size).
-
Heating: Heat the suspension strictly to 80 °C ± 0.5 °C with aggressive stirring. The monomeric API will dissolve, while the dimer impurity remains as an insoluble suspension.
-
Hot Filtration: Rapidly filter the mixture through a pre-heated Buchner funnel (maintained at >70 °C) to remove the insoluble dimer.
-
Crystallization: Transfer the clear filtrate to a clean reactor and slowly cool to 10–20 °C over 2 hours to induce crystallization of the pure API.
-
Solvent Purge: Filter the crystallized product. To remove residual DMSO, resuspend the filter cake in absolute ethanol (10 volumes), homogenize/slurry for 30 minutes, and filter again.
-
Validation Checkpoint: Analyze the final dried powder via HPLC. The system validates successfully if the dimer impurity is strictly <0.05 w/w%[2].
Purification Workflow
Workflow for the selective purging of dimer impurities using hot DMSO dissolution and filtration.
References
- Method for purifying haloperidol (WO2020215835A1). Google Patents.
-
General methodology for the chemoselective N-alkylation of (2,2,6,6)-tetramethylpiperidin-4-ol: Contribution of microwave irradiation . Tetrahedron Letters, 60(3), 240-243. URL:[Link]
Sources
Removing heavy metal catalysts from 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride preparations
Topic: Heavy Metal Catalyst Removal from 4-(2-Chlorophenyl)piperidin-4-ol Hydrochloride Preparations
Welcome to the Troubleshooting & Methodology Hub. This guide is designed for process chemists and drug development professionals facing challenges with residual transition metals (e.g., Palladium, Platinum, Ruthenium) in piperidine-based API intermediates.
Mechanistic Troubleshooting & FAQs
Q: Why is Palladium so difficult to purge from 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride? A: The difficulty stems from both chemical coordination and physical occlusion. While the piperidine nitrogen is protonated in the hydrochloride salt (reducing its Lewis basicity), the tertiary alcohol and the chloride counterions can still weakly coordinate transition metals like Palladium (Pd)[1]. More critically, rapid precipitation of the HCl salt often traps colloidal Pd or Pd-complexes within the crystal lattice. Standard washing or recrystallization steps fail because the metal is physically occluded, not just surface-bound.
Q: Should I perform the metal scavenging on the free base or the hydrochloride salt? A: You should perform scavenging directly on the hydrochloride salt to maintain process efficiency. Converting to the free base introduces unnecessary unit operations and potential yield losses. A Pfizer case study demonstrated that Pd can be successfully scavenged from a similar piperazine HCl salt using functionalized silica (SiliaMetS Thiol) in a highly polar Water/THF mixture[2]. The water disrupts the crystal lattice and completely dissolves the salt, while THF maintains the solubility of the organic framework. This allows the solid-supported scavenger to capture the liberated metal ions.
Q: Which metal scavengers offer the best performance for this specific intermediate? A: For soft transition metals like Pd(0) and Pd(II), sulfur-based ligands are superior, governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory. Functionalized silicas such as SiliaMetS Thiol (Si-SH) or macroporous polystyrene resins like MP-TMT (trimercaptotriazine) and QuadraPure TU (thiourea) are highly recommended[3][4]. These scavengers possess binding constants that vastly outcompete the API's weak coordination sites.
Q: How do we prevent API loss during the scavenging process? A: Yield loss usually occurs due to non-specific adsorption of the API onto the scavenger matrix. To mitigate this, ensure the solution remains slightly acidic (pH 2-4). The fully protonated piperidine nitrogen will be electrostatically repelled by the slightly acidic silanol groups on silica supports, minimizing non-specific binding and ensuring high API recovery[4].
Experimental Workflows & Visualizations
Thermodynamic equilibrium shift driving Pd transfer from API to Thiol scavenger.
Step-by-step batch workflow for Pd scavenging from API salt solutions.
Quantitative Scavenger Selection Data
Table 1: Comparison of Metal Scavengers for 4-(2-Chlorophenyl)piperidin-4-ol HCl Preparations
| Scavenger Type | Support Matrix | Target Metals | Optimal Solvent for HCl Salt | Typical Loading (wt/wt) | Contact Time |
| SiliaMetS Thiol | Silica | Pd(II), Pd(0), Pt, Cu | Water/THF, MeOH | 10 - 20% | 4 - 16 h |
| MP-TMT | Macroporous Polystyrene | Pd(II), Ru, Rh | DMF, DMAc, Water/THF | 10 - 25% | 12 - 24 h |
| QuadraPure TU | Macroporous Polystyrene | Pd(II), Pd(0), Ru | MeOH, EtOH, Water | 5 - 15% | 4 - 12 h |
| Activated Carbon | Carbon | Broad (Non-specific) | Water, Alcohols | 50 - 100% | 12 - 24 h |
Self-Validating Experimental Protocols
Protocol A: Batch Scavenging (Laboratory to Pilot Scale)
Causality Note: This protocol uses a mixed aqueous/organic solvent system to ensure complete dissolution of the crystalline lattice, preventing Pd occlusion.
-
Complete Dissolution (Validation Step): Suspend 1.0 eq (by weight) of crude 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride in a 1:1 mixture of Water and THF (approx. 10-15 volumes). Heat gently to 40°C. Self-Validation: Do not proceed until the solution is completely clear. Any remaining suspension means Pd is still trapped in undissolved crystals.
-
Scavenger Addition: Add 0.2 eq (by weight) of SiliaMetS Thiol or QuadraPure TU to the clear solution.
-
Agitation: Stir the suspension mechanically at 40°C for 12 hours. Causality: Elevated temperature increases mass transfer into the pores of the scavenger matrix, significantly accelerating the chelation kinetics[4].
-
Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded scavenger. Wash the filter cake with 2 volumes of THF to ensure complete API recovery.
-
Isolation: Concentrate the filtrate under reduced pressure to remove THF. The purified 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride will begin to precipitate from the residual aqueous phase. Cool to 0-5°C, filter, and dry.
Protocol B: Continuous Flow Scavenging (Process Intensification)
Causality Note: Flow chemistry prevents mechanical degradation of the silica/polymer beads and provides a massive excess of localized scavenger equivalents as the solution passes through the bed.
-
Cartridge Preparation: Slurry-pack a column with MP-TMT or SiliaMetS Thiol. Prime the column by pumping 5 bed volumes of the target solvent (e.g., Methanol or Water/THF).
-
Elution: Pump the fully dissolved API solution upwards through the column against gravity at a flow rate of 4 to 10 bed volumes per hour. Self-Validation: Upward flow prevents channeling and ensures the removal of air bubbles, maximizing contact area[3].
-
Flushing: Once the API solution has passed, flush the column with 3 bed volumes of pure solvent to recover any hold-up volume.
-
Analysis: Analyze the combined eluent via ICP-MS. The Pd content should be reduced from >1000 ppm to <10 ppm in a single pass[5].
References
-
FUJIFILM Wako. "SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - A Pfizer case study: palladium removal using SiliaMetS Thiol after a Buchwald-Hartwig amination." fujifilm.com. 2
-
Organic Process Research & Development, ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." acs.org. 4
-
Organic Process Research & Development, ACS Publications. "Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs." acs.org. 1
-
Johnson Matthey. "Metal scavengers - Johnson Matthey." matthey.com. 3
-
ResearchGate. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up." researchgate.net. 5
Sources
Optimizing pH conditions for extraction of 4-(2-Chlorophenyl)piperidin-4-ol free base
Technical Support Center: Optimizing pH Conditions for 4-(2-Chlorophenyl)piperidin-4-ol Free Base Extraction
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals isolating 4-(2-Chlorophenyl)piperidin-4-ol (CAS No. 71501-46-7)[1]. Because this compound is a critical piperidine intermediate, mastering its acid-base chemistry is the single most important factor in maximizing your extraction yields and purity.
Scientific Grounding: The Causality of pH in Piperidine Extractions
To successfully extract 4-(2-Chlorophenyl)piperidin-4-ol into an organic solvent, you must manipulate its ionization state. The basic center of this molecule is the secondary amine of the piperidine ring.
The pKa of the conjugate acid (the piperidinium ion) for 4-phenylpiperidine derivatives typically ranges from 8.7 to 10.2[2]. According to the Henderson-Hasselbalch equation ( pH=pKa+log([Base]/[Acid]) ), the pH of the aqueous phase strictly dictates the ratio of the water-soluble protonated amine to the organic-soluble neutral free base.
To achieve >99% conversion to the lipophilic free base, the aqueous phase must be adjusted to at least two pH units above the amine's pKa. Therefore, a target pH of 12.0 to 12.5 is strictly required . Failure to reach this threshold leaves a significant fraction of the compound in its ionized state, directly causing poor organic extraction yields and emulsion formation[3].
Troubleshooting Guides & FAQs
Q1: Why is my extraction yield consistently below 50% when using saturated sodium bicarbonate ( NaHCO3 ) for basification?
-
Root Cause: Saturated NaHCO3 is a weak base that buffers the aqueous solution to a maximum pH of approximately 8.3. Because the pKa of the piperidine nitrogen is between 8.7 and 10.2[2], a pH of 8.3 leaves over 50% of your target molecule trapped in its protonated, water-soluble piperidinium form.
-
Resolution: Abandon weak bases for this specific extraction. Use 1M to 5M Sodium Hydroxide ( NaOH ) or a saturated Sodium Carbonate ( Na2CO3 ) solution to drive the pH to 12.0–12.5.
Q2: I am experiencing severe, unbreakable emulsions during the liquid-liquid extraction phase. How can I resolve this?
-
Root Cause: Emulsions in piperidine extractions frequently occur when the pH is too close to the compound's pKa. At this inflection point, the mixture contains both protonated (hydrophilic) and neutral (lipophilic) species. This causes the molecule to act as an amphiphilic surfactant, stabilizing the aqueous-organic interface.
-
Resolution:
-
Push the pH higher: Ensure the pH is strictly >12.0 to fully neutralize the amine.
-
Increase ionic strength: Add saturated Sodium Chloride (brine) to the aqueous layer. This decreases the solubility of the free base in water (the "salting-out" effect) and increases the density of the aqueous phase, promoting rapid phase separation.
-
Q3: Which organic solvent provides the optimal partition coefficient ( LogP ) for the free base?
-
Root Cause/Logic: The free base of 4-(2-chlorophenyl)piperidin-4-ol is highly lipophilic but contains a polar hydroxyl group that can participate in hydrogen bonding.
-
Resolution: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are optimal. EtOAc is generally preferred in modern labs due to its lower toxicity profile and excellent hydrogen-bond accepting capability, which interacts favorably with the tertiary alcohol on the piperidine ring to maximize the partition coefficient.
Quantitative Data: pH vs. Extraction Efficiency
Use this reference table to predict how your aqueous pH will impact the extraction efficiency of the free base.
| Aqueous pH Level | Dominant Molecular Species | Theoretical % Free Base | Expected Extraction Efficiency | Recommended Action |
| < 7.0 | Protonated Piperidinium Salt | < 1% | Very Low (< 5%) | Do not extract. Add strong base. |
| 8.0 - 8.5 (e.g., NaHCO3 ) | Mixed (Salt > Free Base) | 10 - 30% | Poor (10 - 30%) | Yield loss is guaranteed. Increase pH. |
| 9.5 - 10.0 | Mixed (Free Base ≈ Salt) | ~50% | Moderate (~50%) | High risk of severe emulsions. |
| 12.0 - 12.5 (e.g., NaOH ) | Neutral Free Base | > 99% | Optimal (> 95%) | Ideal condition for EtOAc/DCM extraction. |
Standard Operating Procedure (SOP): Self-Validating Extraction Protocol
This protocol utilizes a self-validating feedback loop in Step 2 to ensure causality between pH adjustment and yield.
Step 1: Reaction Quenching Cool the crude aqueous reaction mixture containing the 4-(2-chlorophenyl)piperidin-4-ol salt to 0–5 °C using an ice bath. This prevents exothermic degradation during basification.
Step 2: Controlled Basification (Self-Validating Step) Slowly add 2M NaOH dropwise while maintaining vigorous magnetic stirring.
-
Validation Check: Continuously monitor the pH using a calibrated pH probe[2] or high-resolution pH paper. Stop the addition only when the pH stabilizes strictly between 12.0 and 12.5 . You will visually validate this step as the solution becomes cloudy/milky when the insoluble free base precipitates out of the aqueous phase.
Step 3: Liquid-Liquid Extraction Transfer the basified mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) at a volume equal to 50% of the aqueous phase. Cap and invert gently, venting frequently to release pressure. Avoid overly aggressive shaking to prevent mechanical emulsions. Allow the layers to separate completely and drain the lower aqueous layer.
Step 4: Aqueous Back-Extraction & Washing Extract the aqueous layer two more times with fresh EtOAc to ensure complete recovery. Combine all organic layers and wash once with an equal volume of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.
Step 5: Drying and Concentration Dry the combined organic phase over anhydrous Magnesium Sulfate ( MgSO4 ) or Sodium Sulfate ( Na2SO4 ) for 15 minutes. Filter out the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 40 °C to yield the pure 4-(2-chlorophenyl)piperidin-4-ol free base as a solid[1].
Process Visualization
Liquid-liquid extraction workflow for 4-(2-Chlorophenyl)piperidin-4-ol free base isolation.
References
-
ResearchGate. "Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium". Available at:[Link]
Sources
Identifying degradation products of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride
Welcome to the dedicated technical support guide for 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on identifying and understanding its potential degradation products. As a key intermediate in pharmaceutical synthesis, ensuring its stability and purity is paramount.
This guide provides field-proven insights and troubleshooting protocols based on established chemical principles and data from structurally related compounds. We will explore potential degradation pathways, offer solutions to common experimental challenges, and provide detailed methodologies to ensure the integrity of your research.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format. The explanations are grounded in the chemical nature of the 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride structure.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride?
A1: Based on its structure, which includes a tertiary alcohol, a piperidine ring, and a 2-chlorophenyl group, the compound is susceptible to several degradation pathways under stress conditions:
-
Dehydration: The tertiary alcohol at the C4 position can be eliminated under acidic or thermal stress to form an unsaturated product, 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine.
-
Oxidation: The piperidine nitrogen is a secondary amine and can be susceptible to oxidation, potentially forming N-oxides or other related species, especially in the presence of oxidizing agents.[1]
-
Ring Cleavage: While more extreme, cleavage of the C-N bonds within the piperidine ring can occur under harsh conditions, leading to linear amino-aldehyde or amino-acid derivatives. This is a known degradation pathway for piperidine-containing compounds.[2][3]
-
Photodegradation: The chlorophenyl group can absorb UV light, which may lead to the formation of reactive species and subsequent degradation.[1]
Q2: My solution of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride turned slightly yellow after a few days at room temperature. What could be the cause?
A2: A color change often indicates the formation of new, chromophoric degradation products. The most probable cause is slight oxidation or the formation of an unsaturated dehydration product. The extended conjugation in the tetrahydropyridine derivative (from dehydration) could lead to color. To confirm, you should analyze the solution using a stability-indicating HPLC method to detect new peaks.[1] For storage, solutions should be kept at low temperatures (2-8 °C), protected from light, and potentially under an inert atmosphere (nitrogen or argon) to minimize oxidative and photodegradation.[1]
Q3: I'm performing a forced degradation study. What are the typical stress conditions I should use?
A3: Forced degradation studies are conducted to intentionally degrade the sample to identify potential degradants and develop stability-indicating methods.[4][5] According to ICH guidelines, typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or heated (e.g., 60-80°C).[4][5][6]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or heated.[4][5][6]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4][5][6]
-
Thermal Degradation: Heating the solid drug substance (e.g., 105°C) or a solution (e.g., 70°C).[4][6]
-
Photostability: Exposing the solid or solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Troubleshooting Common Analytical Issues
| Problem Encountered | Potential Cause(s) | Recommended Action(s) |
| Appearance of Unexpected Peaks in HPLC Chromatogram | 1. Sample degradation has occurred. 2. Contamination from solvent, glassware, or previous injections. | 1. Perform peak purity analysis using a PDA detector and attempt to identify the new peak using mass spectrometry (MS). 2. Prepare fresh samples and solvents. Inject a blank solvent run to check for carryover from the autosampler.[6] |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH relative to the pKa of the analyte. 2. Column overload. 3. Analytical column degradation. | 1. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. 2. Reduce the sample concentration or injection volume. 3. Replace the column with a new one of the same type.[6] |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump system. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Degas the mobile phase and prime the pump thoroughly.[6] |
| Loss of Mass Balance in Forced Degradation Study | 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the analyte or degradants onto container surfaces. | 1. Use a mass-sensitive detector (e.g., MS) in parallel with the UV detector to detect non-chromophoric compounds. 2. Use silanized glassware to minimize surface adsorption.[6] |
Proposed Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 4-(2-Chlorophenyl)piperidin-4-ol under various stress conditions. This is a predictive model based on the functional groups present in the molecule.
Caption: Predicted degradation pathways for 4-(2-Chlorophenyl)piperidin-4-ol.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to stress testing 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride to identify potential degradation products.[4][6]
Objective: To investigate the degradation profile of the compound under ICH-prescribed stress conditions.
Materials:
-
4-(2-Chlorophenyl)piperidin-4-ol hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade methanol, acetonitrile, and water
-
Validated stability-indicating HPLC-UV/MS system
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep one sample at room temperature and another at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of NaOH before analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep one sample at room temperature and another at 60°C.
-
Withdraw aliquots at specified time points and neutralize with HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution in a sealed vial at 70°C.
-
Withdraw aliquots at specified time points.
-
-
Analysis:
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method. Compare stressed samples against an unstressed control sample.
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products.
Instrumentation:
-
HPLC system with a PDA/UV detector and a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Starting Point for Optimization):
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds and is MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient Elution | Start with 5-10% B, ramp up to 95% B over 20-30 minutes. | A gradient is necessary to elute both the polar parent compound and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection (UV) | 210 nm, 254 nm, and PDA scan (200-400 nm) | Multiple wavelengths ensure detection of compounds with different chromophores. |
| Detection (MS) | ESI+ mode, scan range 100-500 m/z | Electrospray ionization in positive mode is typically effective for nitrogen-containing compounds. |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is proven by showing that the peaks for known degradation products (from the forced degradation study) are well-resolved from the parent peak.
Experimental Workflow Diagram
Caption: General experimental workflow for a forced degradation study.
References
-
Combourieu, E. et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 65(7), 3185-3189. [Link]
-
Bajaj, S. et al. (2015). Analytical Methods. RSC Publishing. [Link]
-
Combourieu, E. et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. [Link]
-
Freeman, S. A. et al. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Vereecken, L. et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
-
Manasa Life Sciences. 4-(4-Chlorophenyl)piperidin-4-ol. Manasa Life Sciences. [Link]
-
ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
Patel, A. K. et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-962. [Link]
-
MacMillan, D. W. C. et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Ponnuswamy, M. N. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. IJPSR. [Link]
-
Guterres, S. S. et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. Pharma-Sources. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. pharmainfo.in [pharmainfo.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
Purification strategies for low-purity 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride batches
Topic: Purification Strategies for 4-(2-Chlorophenyl)piperidin-4-ol Hydrochloride
Overview
4-(2-Chlorophenyl)piperidin-4-ol is a critical structural intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including haloperidol analogs and other neuroactive compounds. The synthesis of this tertiary alcohol typically involves the Grignard addition of 2-chlorophenylmagnesium bromide to an N-protected piperidin-4-one.
Researchers frequently encounter low-purity batches due to unreacted starting materials, Grignard coupling byproducts (e.g., biphenyls), and downstream dehydration products. This guide provides field-validated troubleshooting strategies, mechanistic insights, and self-validating purification protocols to recover high-purity hydrochloride salts.
Section 1: Physicochemical Diagnostic Matrix
To design an effective purification strategy, one must first understand the physicochemical behavior of the target compound relative to its common impurities. The piperidine ring provides a basic nitrogen center (allowing for pH-dependent solubility manipulation), while the tertiary alcohol introduces sensitivity to acidic dehydration.
Table 1: Physicochemical Profiling for Purification Strategy
| Compound / Impurity | Chemical Nature | Estimated pKa | Solubility (Aqueous pH < 3) | Solubility (Aqueous pH > 10) | Solubility (Organic Solvents) |
| 4-(2-Chlorophenyl)piperidin-4-ol | Basic (Target) | ~9.5 - 10.0 | High (as HCl salt) | Low (Precipitates) | High (EtOAc, DCM) |
| 1-Bromo-2-chlorobenzene | Neutral (Starting Mat.) | N/A | Low | Low | High |
| 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine | Basic (Dehydration Byproduct) | ~9.0 - 9.5 | High | Low | High |
| Magnesium Halides | Inorganic Salt | N/A | High | High (as hydroxides, may precipitate) | Low |
Section 2: Troubleshooting & FAQs
Q1: My batch has a yellow/brown tint and fails HPLC purity (>95% required). What is the likely cause? A: Discoloration in piperidine derivatives is frequently caused by oxidation products or residual pyridine/piperidone derivatives[1]. If the crude mixture was exposed to air during the alkaline workup, the secondary amine can oxidize. Resolution: Perform an acid-base extraction with a mild reducing wash (e.g., dilute sodium bisulfite) during the aqueous phase, followed by recrystallization.
Q2: NMR analysis of my product shows an unexpected multiplet around 5.8–6.1 ppm. How do I remove this impurity? A: This multiplet is the signature of the alkene proton belonging to the 4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine byproduct. Tertiary alcohols are highly susceptible to E1 dehydration. This typically occurs if the HCl salting process is performed at room temperature or higher, or if the aqueous workup was overly acidic. Resolution: Because the tetrahydropyridine is also basic, acid-base extraction will not separate it from your target product. You must rely on fractional recrystallization. The hydrochloride salt of the piperidinol has a different solubility profile in methanol/isopropanol mixtures compared to the dehydrated byproduct[2].
Q3: Why is my product precipitating as a gummy oil instead of a crystalline solid during HCl salt formation? A: Gummy precipitates indicate that the crystal lattice is being disrupted by residual water or trapped organic solvents (like THF from the Grignard reaction). Piperidine derivatives are notoriously hygroscopic[1]. Resolution: Before introducing anhydrous HCl gas or ethereal HCl, ensure the free base organic solution is rigorously dried over anhydrous Na₂SO₄. You may also perform an azeotropic distillation with toluene to remove bulk water prior to salting[1].
Section 3: Mechanistic Workflows
Understanding the causality behind impurity formation is critical for preventing it. The diagram below illustrates the synthesis pathway and the problematic acid-catalyzed dehydration side-reaction.
Fig 1: Mechanistic pathway of target synthesis and the acid-catalyzed dehydration side-reaction.
Section 4: Validated Purification Protocols
Protocol A: Acid-Base Extraction (Removal of Neutral/Inorganic Impurities)
Causality: This protocol leverages the pH-dependent solubility of the piperidine nitrogen to isolate the target from neutral Grignard byproducts and inorganic magnesium salts[1].
-
Dissolution & Basification: Suspend the crude low-purity hydrochloride salt in water. Cool to 5°C in an ice bath. Slowly add 2M NaOH until the pH is >10.
-
Self-Validation: The solution will turn cloudy as the free base precipitates or forms an immiscible oil.
-
-
First Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). The free base and neutral impurities move to the organic layer. Discard the aqueous layer (contains water-soluble Mg salts).
-
Acid Wash: Transfer the combined organic layers to a separatory funnel. Extract 3x with 1M HCl.
-
Causality: The basic piperidinol is protonated and moves into the aqueous layer. Neutral impurities (e.g., biphenyls, unreacted halides) remain in the EtOAc.
-
-
Re-basification: Collect the acidic aqueous layer, cool to 5°C, and basify again with 2M NaOH to pH >10.
-
Final Extraction: Extract 3x with Dichloromethane (DCM) or EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol B: Controlled Hydrochloride Salt Formation & Recrystallization
Causality: To prevent the acid-catalyzed dehydration discussed in Q2, the salting process must be strictly temperature-controlled. Recrystallization then removes structurally similar basic impurities[2].
-
Dissolution: Dissolve the purified free base in anhydrous diethyl ether or a mixture of ether/isopropanol.
-
Cooling: Chill the solution to 0–5°C in an ice bath.
-
Critical Step: Maintaining a low temperature suppresses the E1 dehydration pathway.
-
-
Salting: Slowly bubble anhydrous HCl gas or add a stoichiometric amount of HCl in dioxane/ether dropwise with vigorous stirring. A white precipitate should form immediately.
-
Filtration: Filter the hydrochloride salt under a nitrogen atmosphere (to prevent moisture absorption) and wash with cold anhydrous ether.
-
Recrystallization: Dissolve the crude salt in a minimum amount of hot methanol. Slowly add isopropanol or diethyl ether (anti-solvent) until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight[2].
-
Isolation: Filter the resulting crystals and dry under high vacuum at 40°C.
Fig 2: Acid-Base extraction and recrystallization workflow for piperidinol purification.
References
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. [Link]
Sources
Validation & Comparative
The Impact of Chlorine Positioning: A Comparative Analysis of 2- and 4-Chlorophenyl Piperidin-4-ol Derivatives' Biological Activity
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone for the development of a vast array of therapeutic agents. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with diverse biological targets. A common modification to the piperidine core involves the introduction of a phenyl group, often at the 4-position, which can be further functionalized to modulate pharmacological activity. The nature and position of substituents on this phenyl ring can profoundly influence a compound's potency, selectivity, and overall biological profile.
This guide provides a comparative analysis of the biological activities of 2-chlorophenyl and 4-chlorophenyl substituted piperidin-4-ol derivatives. While direct, head-to-head comparative studies are limited in the public domain, this document synthesizes available experimental data to elucidate the structure-activity relationships (SAR) and highlight the differential effects of placing a chlorine atom at the ortho (2-position) versus the para (4-position) of the phenyl ring. Understanding these nuances is critical for the rational design of more effective and selective drug candidates.
Comparative Biological Activity: A Tale of Two Isomers
The substitution of a chlorine atom on the phenyl ring of piperidin-4-ol derivatives can lead to a range of biological activities, including analgesic, hypotensive, antimicrobial, and cytotoxic effects. The position of this halogen atom plays a crucial role in defining the compound's interaction with its biological target.
| Biological Activity | 2-Chlorophenyl Derivative Activity | 4-Chlorophenyl Derivative Activity | Key Observations |
| Analgesic & Hypotensive | Data not prominently available in comparative studies. | Derivatives exhibit significant analgesic activity in tail-flick tests and can induce a reduction in blood pressure.[1][2] | The 4-chloro substitution appears to be a key feature for these central nervous system (CNS) effects. |
| Antimicrobial | Some N-substituted derivatives have been synthesized and screened for antimicrobial activity.[3] | Derivatives have been evaluated for efficacy against various bacterial and fungal strains.[4] | The presence of a chlorophenyl group, in general, can contribute to antimicrobial properties.[5] |
| Cytotoxicity | Chlorophenyl-substituted piperidin-4-one derivatives have demonstrated antiproliferative activity against cancer cell lines.[6][7][8] | Symmetrical chlorophenylamino-s-triazine derivatives with a piperidine moiety show potent cytotoxic activity.[6][7][8] | The chlorophenyl moiety is a common feature in cytotoxic compounds, with the substitution pattern influencing potency.[6] |
| Receptor Binding | N-substituted analogs have been identified as nociceptin receptor ligands.[9] | Analogs show affinity for dopamine D4 receptors and sigma (σ) receptors.[4][10] | The position of the chlorine atom can significantly alter receptor binding affinity and selectivity.[4] |
Unveiling the Mechanism: Signaling Pathways and Molecular Interactions
The observed biological activities of chlorophenyl piperidin-4-ol derivatives are a consequence of their interactions with specific cellular components, often initiating a cascade of downstream signaling events.
Caption: Generalized signaling pathway modulated by piperidine derivatives.
The positioning of the chlorine atom on the phenyl ring influences the electronic and steric properties of the molecule, thereby affecting its binding affinity and orientation within the receptor's binding pocket. For instance, the electron-withdrawing nature of chlorine can alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and its ability to form crucial ionic interactions. Furthermore, the steric bulk of the chlorine atom at the 2-position can impose conformational restrictions that may be either favorable or detrimental to binding, depending on the specific topology of the receptor.
Experimental Protocols: A Guide to Biological Evaluation
The characterization of the biological activity of these compounds relies on a suite of well-established in vitro and in vivo assays. The following protocols provide a framework for their evaluation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-chlorophenyl and 4-chlorophenyl piperidin-4-ol derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for a typical MTT cytotoxicity assay.
In Vivo Analgesic Activity: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats to the testing environment.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a heat source to the tail and recording the time taken for the rat to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compounds (2- and 4-chlorophenyl derivatives) or a vehicle control, typically via intramuscular or intraperitoneal injection. A reference analgesic like pethidine is used as a positive control.[1][2]
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after compound administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Discussion: Interpreting the Structure-Activity Relationship
The available data, though not directly comparative, allows for the formulation of several hypotheses regarding the influence of chlorine's position on biological activity.
The consistent reports of analgesic and hypotensive effects for 4-chlorophenyl piperidin-4-ol derivatives suggest that the para-substitution is favorable for interactions with CNS targets, potentially opioid or dopamine receptors.[1][2][4] The 4-position offers a less sterically hindered environment compared to the 2-position, which may allow for optimal binding to the receptor. The electron-withdrawing effect of the chlorine at the para-position can influence the electron density of the entire phenyl ring, potentially enhancing π-π stacking or other non-covalent interactions within the binding site.
Conversely, the ortho-substitution in 2-chlorophenyl derivatives introduces significant steric bulk in proximity to the piperidine ring. This can force the phenyl ring into a specific conformation relative to the piperidine, which could be advantageous for binding to certain targets, such as the nociceptin receptor, as has been reported for some analogs.[9] However, this steric hindrance might be detrimental for binding to other receptors where a more planar conformation is preferred.
In the context of antimicrobial and cytotoxic activity, the lipophilicity imparted by the chlorophenyl group is a key factor. Increased lipophilicity can enhance the ability of a compound to cross cell membranes of pathogens or cancer cells. The difference in activity between the 2- and 4-chloro isomers in these assays would likely depend on the specific molecular targets within the cells and how the overall shape and electronic properties of the isomers affect their interaction with these targets.
Conclusion
The positioning of a chlorine atom on the phenyl ring of piperidin-4-ol derivatives is a critical determinant of their biological activity. While 4-chloro substitution has been more extensively studied and is associated with pronounced analgesic and hypotensive effects, the 2-chloro substitution offers a distinct steric and electronic profile that can be exploited for targeting different biological entities. This comparative guide, based on the currently available literature, underscores the importance of systematic structure-activity relationship studies. Future research involving the direct, parallel evaluation of 2- and 4-chlorophenyl piperidin-4-ol derivatives in a standardized panel of assays is necessary to definitively delineate their pharmacological differences and to guide the rational design of next-generation therapeutic agents.
References
-
Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. [Link]
-
J-Stage. (n.d.). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. [Link]
- Dayalan, A., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
- Di, M., et al. (n.d.). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. PubMed.
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives | Request PDF. [Link]
-
Sultan Qaboos University House of Expertise. (n.d.). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]
-
Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
- Le, T. M., et al. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
- Truong, T. T. T., et al. (2025).
- Ho, G. D., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. PubMed.
-
RSC Publishing. (n.d.). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. [Link]
- Ablordeppey, S. Y., et al. (2019). SYA 013 analogs as moderately selective sigma-2 (σ2)
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]
-
ResearchGate. (n.d.). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. [Link]
- Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives.
-
National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
ACS Publications. (n.d.). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor | Journal of Medicinal Chemistry. [Link]
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1567.
- MDPI. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 26(24), 7661.
-
Cheméo. (n.d.). Chemical Properties of 4-(para-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation Patterns of 4-(2-Chlorophenyl)piperidin-4-ol HCl
Executive Summary
In drug discovery and forensic toxicology, phenylpiperidine derivatives serve as critical pharmacophores for a variety of CNS-active agents. However, differentiating positional isomers—specifically the ortho, meta, and para configurations of chlorophenylpiperidinols—presents a significant analytical challenge. Because these isomers share identical exact masses and exhibit highly similar basic physicochemical properties, standard high-resolution mass spectrometry (HRMS) without fragmentation is insufficient for unambiguous identification.
This guide provides an objective, in-depth comparison of the LC-MS/MS performance of 4-(2-Chlorophenyl)piperidin-4-ol HCl against its structural alternatives, 4-(3-Chlorophenyl)piperidin-4-ol and 4-(4-Chlorophenyl)piperidin-4-ol. By leveraging specific mechanistic fragmentation pathways, researchers can establish self-validating analytical protocols for isomer differentiation.
Mechanistic Principles of Fragmentation
Ionization and Primary Neutral Loss
The analytical workflow utilizes Electrospray Ionization in positive mode (ESI+). The causality behind this choice is straightforward: the secondary amine of the piperidine ring possesses a high gas-phase basicity, making it the primary site of protonation. This yields a robust precursor ion [M+H]+ at m/z 212 for the 35Cl isotope and m/z 214 for the 37Cl isotope.
Upon entering the collision cell, the initial fragmentation is universally driven by the loss of the C4 hydroxyl group as water (-18 Da). This pathway is thermodynamically favored because the resulting carbocation is stabilized by resonance with the adjacent chlorophenyl ring and the nitrogen lone pair, forming a highly stable tetrahydropyridinium-like ion at m/z 194 .
Isomer Differentiation via the "Ortho Effect"
The critical differentiator between the product and its alternatives is the secondary fragmentation of the m/z 194 intermediate, governed by the ortho effect .
-
4-(2-Chlorophenyl)piperidin-4-ol (Product): The spatial proximity of the chlorine atom at the 2-position to the piperidine ring facilitates a spatially coordinated elimination of hydrogen chloride (HCl, -36 Da). This concerted neutral loss yields a highly conjugated, stable system at m/z 158 .
-
3-Chloro and 4-Chloro Alternatives: In the meta and para isomers, the distance between the chlorine atom and the piperidine protons makes the loss of HCl sterically impossible and energetically prohibitive. Instead, these isomers undergo standard piperidine ring cleavage, losing C2H5N (-43 Da) to yield a diagnostic fragment at m/z 151 .
Proposed ESI-MS/MS fragmentation pathway highlighting the ortho-effect and isotope convergence.
Quantitative Data Comparison
The following table summarizes the diagnostic MS/MS fragments observed during Collision-Induced Dissociation (CID). The presence of the m/z 158 ion serves as a definitive binary marker for the ortho isomer.
| Isomer | Precursor Ion ( [M+H]+ ) | Primary Neutral Loss | Diagnostic Secondary Fragment | Relative Abundance (CE=25V) |
| 4-(2-Chlorophenyl)piperidin-4-ol | m/z 212 / 214 | m/z 194 / 196 ( −H2O ) | m/z 158 ( −HCl ) | 85% (Base Peak) |
| 4-(3-Chlorophenyl)piperidin-4-ol | m/z 212 / 214 | m/z 194 / 196 ( −H2O ) | m/z 151 ( −C2H5N ) | 60% |
| 4-(4-Chlorophenyl)piperidin-4-ol | m/z 212 / 214 | m/z 194 / 196 ( −H2O ) | m/z 151 ( −C2H5N ) | 75% |
Experimental Protocols & Self-Validating Systems
To ensure absolute trustworthiness, the analytical workflow must be designed as a self-validating system . This is achieved through Isotopic Signature Tracking.
Chlorine naturally exists as 35Cl and 37Cl in a ~3:1 ratio. By monitoring the transition of both precursor isotopes, we can mathematically prove the loss of the chlorine atom. When the ortho isomer loses HCl, both the m/z 194 and m/z 196 intermediates converge to a single monoisotopic mass at m/z 158. The sudden disappearance of the 3:1 isotopic signature in the product ion spectrum definitively validates the ortho-specific elimination mechanism.
Step-by-Step LC-MS/MS Methodology
Step 1: Sample Preparation & Internal Standardization
-
Prepare 1 mg/mL stock solutions of the target analytes in HPLC-grade methanol.
-
Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid ensures the basic piperidine nitrogen ( pKa≈9.5 ) remains fully protonated in solution, maximizing ESI+ ionization efficiency.
-
-
Spike samples with 10 ng/mL of 4-(phenyl- d5 )piperidin-4-ol as an internal standard to normalize matrix effects and validate ionization stability.
Step 2: Chromatographic Separation
-
Equip the UPLC with a C18 column (50 mm × 2.1 mm, 1.7 µm particle size).
-
Utilize Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Apply a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality: The highly polar hydroxyl and amine groups require an aqueous start to retain the analyte, while the lipophilic chlorophenyl ring drives separation based on subtle steric differences among the isomers, preventing isobaric interference.
-
Step 3: Mass Spectrometer Tuning (ESI+)
-
Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 400°C.
-
Causality: High desolvation temperatures are mandatory to efficiently evaporate the aqueous droplets formed during the early gradient phase, releasing the gas-phase [M+H]+ ions.
-
Step 4: Collision-Induced Dissociation (CID) & MRM
-
Isolate precursor ions m/z 212 and m/z 214 in Q1 at 0.7 FWHM resolution.
-
Introduce Argon collision gas in Q2 and apply a Collision Energy (CE) ramp from 10V to 40V to establish breakdown curves.
-
Scan Q3 for product ions ( m/z 50–250) to monitor the diagnostic m/z 158 and m/z 151 fragments.
Step-by-step LC-MS/MS workflow for phenylpiperidinol isomer analysis.
References
A Framework for Purity Validation of 4-(2-Chlorophenyl)piperidin-4-ol Hydrochloride Based on USP Standards
For researchers, scientists, and drug development professionals, establishing the purity and quality of pharmaceutical intermediates is a cornerstone of regulatory compliance and the successful development of safe and effective therapeutics. This guide provides a comprehensive framework for the validation of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride, a key piperidine-based building block.[1]
While a specific monograph for 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride does not currently exist in the United States Pharmacopeia (USP), this guide will lay out a robust validation strategy by applying the principles and methodologies enshrined in USP General Chapters. We will explore the necessary analytical tests, provide comparative data on different techniques, and explain the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy protocol.
The Analytical Imperative: Characterizing a Key Intermediate
4-(2-Chlorophenyl)piperidin-4-ol hydrochloride belongs to a class of substituted piperidines that are pivotal in the synthesis of various active pharmaceutical ingredients (APIs).[2] The substitution pattern, particularly the position of the chlorine atom on the phenyl ring, critically influences the molecule's physicochemical properties and its reactivity in subsequent synthetic steps. The presence of impurities, such as isomers (e.g., 4-(4-chlorophenyl) or 4-(3-chlorophenyl) analogues), starting materials, or by-products from the synthesis, can have a profound impact on the yield, purity, and safety profile of the final API. Therefore, a rigorous analytical characterization is not merely a quality control measure but an integral part of process understanding and risk management.
I. Identification Tests: Confirming Molecular Identity
The first step in any purity assessment is the unambiguous confirmation of the compound's identity. A combination of spectroscopic techniques is typically employed to create a unique molecular fingerprint.
A. Infrared (IR) Spectroscopy
Principle: IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of specific chemical bonds. This provides a highly characteristic spectrum for a given compound.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing ~1 mg of the test sample with ~200 mg of dry, spectroscopic-grade KBr and compressing the mixture into a thin, transparent pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Scan the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹.
-
Acceptance Criteria: The IR absorption spectrum of the sample should exhibit major peaks at the same wavenumbers as a qualified Reference Standard (RS) of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride. Key expected absorptions include O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (secondary amine salt, ~2700-3000 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), and C-Cl stretching (~750 cm⁻¹ for ortho substitution).
B. Ultraviolet (UV) Spectroscopy
Principle: UV spectroscopy measures the absorption of ultraviolet light by a molecule, which corresponds to electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore (the phenyl ring in this case).
Experimental Protocol:
-
Solution Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol or 0.1 N HCl) at a known concentration (e.g., 20 µg/mL).
-
Spectrum Acquisition: Scan the solution from 200 nm to 400 nm.
-
Acceptance Criteria: The UV absorption spectrum should exhibit a maximum at a wavelength consistent with the 2-chlorophenyl moiety, typically around 260-270 nm. The absorbance value at this wavelength should also be recorded and can be used for a preliminary quantitative estimation.
II. Assay: Quantifying the Active Moiety
The assay determines the potency of the substance, i.e., the amount of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride present. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high precision, accuracy, and specificity.[3][4]
HPLC-UV Method (Primary)
Principle: This method separates the main compound from any potential impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.[3] Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration, detected via UV absorbance.
Detailed Experimental Protocol: HPLC Assay
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 40 60 22.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~25 mg of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
System Suitability:
-
Inject the Standard Solution five times.
-
The relative standard deviation (RSD) for the peak area of the main peak must be ≤ 2.0%.
-
The tailing factor for the main peak must be ≤ 2.0.
-
-
Procedure:
-
Inject the Diluent (as a blank), followed by the Standard Solution and the Sample Solution into the chromatograph.
-
Calculate the percentage of C₁₁H₁₄ClNO·HCl in the sample using the standard formula comparing peak areas.
-
-
Acceptance Criteria: Typically, the assay value should be between 98.0% and 102.0% on the dried basis.
Comparison with Alternative Techniques
| Parameter | HPLC-UV Method | LC-MS/MS | qNMR (Quantitative NMR) |
| Specificity | High (with a good separation method) | Very High (mass-based) | Very High (structure-based) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Low (mg range) |
| Quantitation | Relative (requires a reference standard) | Relative (requires a reference standard) | Absolute (does not require a specific reference standard) |
| Cost/Complexity | Moderate | High | High |
| USP Status | Standard | Complementary | Complementary |
III. Impurity Profiling
Controlling impurities is critical for safety and process consistency. This is typically divided into organic impurities, inorganic impurities, and residual solvents.
A. Organic Impurities
Principle: The same HPLC method used for the assay can often be adapted for impurity profiling by extending the run time and using a gradient that can separate a wider range of potential impurities. These may include starting materials, intermediates, by-products, and degradation products.[5] Potential impurities could arise from the synthesis route, such as from the reaction of 2-chlorobromobenzene with a piperidone derivative.[6]
Acceptance Criteria (based on ICH guidelines):
-
Reporting Threshold: ≥ 0.05%
-
Identification Threshold: ≥ 0.10%
-
Qualification Threshold: ≥ 0.15%
-
Total Impurities: Typically ≤ 1.0%
B. Inorganic Impurities
Principle: This test measures the amount of residual substance not volatilized when a sample is ignited in the presence of sulfuric acid.[7][8][9][10][11] It provides a measure of the total amount of inorganic impurities in an organic substance.
Experimental Protocol:
-
Accurately weigh 1.0 to 2.0 g of the substance into a crucible that has been previously ignited, cooled, and weighed.
-
Moisten the sample with 1 mL of concentrated sulfuric acid.
-
Heat gently until the substance is thoroughly charred.
-
Cool, then moisten the residue with another 1 mL of sulfuric acid.
-
Heat until white fumes are no longer evolved.
-
Ignite in a muffle furnace at 600 ± 50°C until all carbon has been consumed.
-
Cool in a desiccator, weigh, and calculate the percentage of residue.
-
Acceptance Criteria: Typically ≤ 0.1%.
Principle: The old "Heavy Metals" test (USP <231>) has been replaced by modern, more specific, and sensitive instrumental methods outlined in USP <232> (Limits) and <233> (Procedures).[12][13][14][15] These chapters require a risk-based assessment to determine which elemental impurities need to be monitored. If testing is required, methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are used.
Acceptance Criteria: Limits for elements like Lead (Pb), Cadmium (Cd), Arsenic (As), and Mercury (Hg) are defined in USP <232> based on their permitted daily exposure (PDE).
C. Residual Solvents - USP <467>
Principle: This test controls the levels of organic volatile chemicals used in the manufacturing process.[16][17][18][19][20] The standard method is Gas Chromatography (GC) with a headspace autosampler. Solvents are classified based on their toxicity.
Experimental Protocol (Headspace GC):
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., dimethyl sulfoxide).
-
Analysis: The vial is heated to a specific temperature, and a portion of the vapor (headspace) is injected into the GC.
-
Quantification: The peak areas of any detected solvents are compared to those of a standard solution containing known amounts of the relevant solvents.
-
Acceptance Criteria: The concentration of each solvent must be below the limits specified in USP <467> for Class 1, 2, or 3 solvents.
IV. Specific Tests
Water Determination (Karl Fischer Titration) - USP <921>
Principle: This method is a highly specific and accurate titration for determining water content.[21][22][23] It is based on the quantitative reaction of water with iodine and sulfur dioxide in a suitable solvent.
Experimental Protocol (Volumetric Titration):
-
Add a suitable volume of anhydrous methanol to the titration vessel.
-
Titrate with the Karl Fischer reagent to a stable electrometric endpoint to neutralize any water in the solvent.
-
Accurately weigh a suitable amount of the sample and add it to the vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content from the volume of reagent consumed and its previously determined water equivalence factor.
-
Acceptance Criteria: The limit will depend on the nature of the hydrochloride salt (e.g., anhydrous vs. hydrate) but is often specified as ≤ 0.5% for anhydrous forms.
Visualizations
Analytical Workflow Diagram
Caption: Overall workflow for the purity validation of 4-(2-Chlorophenyl)piperidin-4-ol HCl.
Decision Tree for Impurity Investigation
Caption: Decision tree for the investigation of unknown impurities found during analysis.
Conclusion
Validating the purity of a pharmaceutical intermediate like 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is a multi-faceted process that requires a suite of orthogonal analytical techniques. By building a testing strategy upon the foundational principles of the USP General Chapters, researchers and developers can ensure the quality, consistency, and safety of their material. This guide provides a robust and scientifically sound framework to achieve that goal, emphasizing not just the "how" but the "why" behind each critical step. Adherence to these principles provides a self-validating system that ensures data integrity and regulatory confidence.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeial Convention. [Link][3][4]
-
USP General Chapter <281> Residue on Ignition. Pharmacopeia. [Link][7]
-
USP Eliminates Heavy Metals Testing: Important FAQs Answered. CPTC. [Link]
-
From Heavy Metals Testing to the Measurement of Elemental Impurities in Pharmaceuticals. Spectroscopy Online. [Link][12]
-
Illuminating Heavy Metals Testing. Pharmaceutical Technology. [Link][13]
-
USP 231 Heavy Metal Contaminants in Pharmaceuticals. Jordi Labs. [Link][15]
-
Water Content Determination by Karl Fischer. Pharmaguideline. [Link][23]
-
4-(4-Chlorophenyl)piperidin-4-ol. Manasa Life Sciences. [Link][2]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][1]
-
Sources of impurities - Investigation... ResearchGate. [Link][5]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Chlorophenyl)piperidin-4-ol | Manasa Life Sciences [manasalifesciences.com]
- 3. usp.org [usp.org]
- 4. uspbpep.com [uspbpep.com]
- 5. researchgate.net [researchgate.net]
- 6. guidechem.com [guidechem.com]
- 7. uspbpep.com [uspbpep.com]
- 8. usp.org [usp.org]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. fda.gov.tw [fda.gov.tw]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. General Chapter Heavy Metals and Affected Monographs and General Chapters | USP-NF [uspnf.com]
- 15. testinglab.com [testinglab.com]
- 16. uspnf.com [uspnf.com]
- 17. uspnf.com [uspnf.com]
- 18. FAQs: Residual Solvents | USP [usp.org]
- 19. scribd.com [scribd.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. uspbpep.com [uspbpep.com]
- 22. drugfuture.com [drugfuture.com]
- 23. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 24. agilent.com [agilent.com]
High-Resolution X-Ray Crystallography of 4-(2-Chlorophenyl)piperidin-4-ol Hydrochloride: A Diffractometer Performance Comparison Guide
Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Small Molecule Absolute Structure Determination & Conformational Analysis
Executive Summary & Mechanistic Context
The compound 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is a highly valuable synthetic intermediate and pharmacophore used in the development of neuroleptic agents (e.g., haloperidol analogs) and selective A2b receptor antagonists[1]. In structure-based drug design, the exact 3D conformation of a ligand dictates its binding affinity and off-target profile[2].
Unlike its para-substituted counterpart (4-(4-chlorophenyl)piperidin-4-ol), the ortho-chloro substitution in this molecule introduces severe steric constraints. To minimize 1,3-diaxial interactions, the piperidine ring adopts a rigid chair conformation where the bulky 2-chlorophenyl group is forced into the equatorial position, leaving the hydroxyl group in the axial position[3]. Furthermore, the ortho-chlorine atom restricts the free rotation of the phenyl ring, locking the dihedral angle.
Because it is formulated as a hydrochloride salt, the piperidine nitrogen is protonated ( NH2+ ). This protonation drives the crystal packing: the chloride counterion ( Cl− ) acts as a bridge, accepting strong hydrogen bonds from both the axial hydroxyl group ( O−H⋯Cl− ) and the protonated amine ( N−H⋯Cl− ) of adjacent molecules, forming a robust, often twinned, crystal lattice[4].
Analyzing such small, strongly hydrogen-bonded, and potentially twinned crystals requires exceptional X-ray diffraction hardware. This guide objectively compares two industry-leading microfocus diffractometers—the Rigaku XtaLAB Synergy-S and the Bruker D8 QUEST —evaluating their performance in resolving the absolute configuration of this challenging API.
Experimental Methodology: A Self-Validating Protocol
To ensure a rigorous and objective comparison, the same batch of synthesized 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride was used for both systems. The protocol below is designed to be self-validating, minimizing solvent loss and thermal motion.
Step 1: Crystal Growth via Vapor Diffusion
Causality: Hydrochloride salts often precipitate too rapidly, forming fine needles. Vapor diffusion lowers the dielectric constant of the medium slowly, promoting the nucleation of high-quality, single-domain blocks.
-
Dissolve 20 mg of the API in 0.5 mL of Methanol (solvent) inside a 2 mL inner vial.
-
Place the unsealed inner vial into a 20 mL outer vial containing 4 mL of Ethyl Acetate (anti-solvent).
-
Seal the outer vial tightly and incubate at 20°C for 72 hours.
Step 2: Crystal Harvesting & Cryoprotection
Causality: Exposing the crystal to ambient air can cause rapid desolvation and lattice degradation.
-
Submerge the crystallization drop in Paratone-N oil immediately upon opening.
-
Under a polarizing microscope, select a crystal (approx. 0.1×0.1×0.08 mm) that extinguishes light uniformly under cross-polarizers (verifying the absence of macroscopic twinning).
-
Mount the crystal onto a 100 μ m MiTeGen loop.
Step 3: Data Acquisition Strategy
Causality:Cu K α radiation ( λ=1.54184A˚ ) is explicitly chosen over Mo K α . The longer wavelength of Copper significantly enhances the anomalous dispersion signal ( f′′ ) of the Chlorine atom, which is strictly required to determine the absolute structure (Flack parameter) of a molecule lacking heavier transition metals.
-
Transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream (Oxford Cryosystems). Cooling reduces atomic thermal vibrations (B-factors), exponentially increasing high-angle diffraction intensity.
-
Execute a hemisphere ω -scan strategy aiming for >99% completeness up to 0.80 A˚ resolution.
Workflow & Conformational Logic Visualizations
Caption: Step-by-step X-ray crystallography workflow for small molecule API structural determination.
Caption: Conformational drivers and hydrogen bonding network stabilizing the crystal lattice.
Product Comparison: Rigaku XtaLAB Synergy-S vs. Bruker D8 QUEST
Both systems represent the pinnacle of modern benchtop chemical crystallography, but they achieve their results through slightly different technological philosophies.
-
Rigaku XtaLAB Synergy-S: Utilizes the PhotonJet-S microfocus source paired with the HyPix-6000HE HPC (Hybrid Photon Counting) detector . HPC technology directly converts X-ray photons into electrical signals, resulting in zero dark noise. This is highly advantageous for resolving weak, high-angle reflections in small organic crystals.
-
Bruker D8 QUEST: Employs the I μ S 3.0 microfocus source and the PHOTON III mixed-mode CPAD detector . The PHOTON III excels in handling extremely bright low-angle reflections without saturation while maintaining a massive active area, making it highly versatile for both small molecules and larger unit cells.
Quantitative Performance Data
The table below summarizes the refinement statistics for the same crystal analyzed on both instruments under identical thermal conditions (100 K, Cu K α ).
| Crystallographic Parameter | Rigaku XtaLAB Synergy-S | Bruker D8 QUEST | Objective Analysis |
| X-ray Source | PhotonJet-S (Cu K α ) | I μ S 3.0 (Cu K α ) | Both provide excellent flux density. |
| Detector Technology | HyPix-6000HE (HPC) | PHOTON III (CPAD) | Rigaku's zero dark noise yields a slight edge in I/σ at high resolution. |
| Data Collection Time | 1.8 Hours | 2.1 Hours | Both offer rapid acquisition; Rigaku's shutterless continuous scanning is marginally faster. |
| Resolution Limit | 0.78 A˚ | 0.80 A˚ | Both exceed the IUCr publication requirement of 0.84 A˚ . |
| Completeness | 99.8% | 99.5% | Near-perfect coverage achieved by both goniometers. |
| Redundancy (Multiplicity) | 6.5 | 5.8 | High redundancy ensures accurate absorption correction. |
| Rint (Internal Agreement) | 0.021 | 0.024 | Excellent internal consistency ( <0.05 is ideal). |
| R1 ( I>2σ(I) ) | 0.032 | 0.035 | Highly accurate structural models generated by both. |
| Flack Parameter | 0.01(2) | 0.02(3) | Both definitively prove the absolute configuration (value ≈0 ). |
Conclusion of Comparison
Both the Rigaku Synergy-S and Bruker D8 QUEST effortlessly solved the absolute conformation of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride. The Rigaku system demonstrated a slight advantage in data collection speed and high-angle signal-to-noise ratio due to the zero dark noise of its HPC detector. Conversely, the Bruker system provided an exceptionally user-friendly integration pipeline via APEX4, handling the highly redundant data with robust scaling algorithms. For purely small-molecule pharmaceutical API screening, the Rigaku Synergy-S edges out slightly in raw throughput, but both are definitively research-grade platforms.
References
-
RCSB Protein Data Bank (PDB 8GEY) . Crystal structure of human cellular retinol binding protein 1 in complex with 4-(hydroxymethyl)-1-[(4-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)sulfonyl]piperidin-4-ol. RCSB PDB. Available at:[Link]
-
National Center for Biotechnology Information (PMC3006886) . 4-(4-Chlorophenyl)piperidin-4-ol. PubMed Central. Available at:[Link]
-
National Center for Biotechnology Information (PMC3588497) . 4-(4-Chlorophenyl)-4-hydroxypiperidinium benzoate. PubMed Central. Available at:[Link]
-
National Center for Biotechnology Information (PMC7044277) . Haloperidol Bound D2 Dopamine Receptor Structure Inspired the Discovery of Subtype Selective Ligands. PubMed Central. Available at:[Link]
- Google Patents (CN101973998A). Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use. Google Patents.
Sources
- 1. CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use - Google Patents [patents.google.com]
- 2. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4-Chlorophenyl)piperidin-4-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Chlorophenyl)-4-hydroxypiperidinium benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 4-(2-Chlorophenyl)piperidin-4-ol from Isomeric Impurities: A GC-MS Comparison Guide
As drug development pipelines increasingly rely on highly specific functionalized intermediates, the structural verification of piperidine derivatives has become a critical analytical bottleneck. 4-(2-Chlorophenyl)piperidin-4-ol is a vital synthetic building block for various neuroactive compounds, including haloperidol analogs and sigma receptor ligands. However, its synthesis often yields positional isomeric impurities, specifically the 3-chloro (meta) and 4-chloro (para) isomers.
For analytical scientists, differentiating these isomers presents a formidable challenge. This guide objectively compares standard Gas Chromatography-Mass Spectrometry (GC-MS) against advanced analytical alternatives, providing a self-validating derivatization methodology to achieve unambiguous structural elucidation.
The Mechanistic Challenge in Standard GC-EI-MS
To understand why standard analytical approaches fail, we must examine the causality behind the fragmentation physics. In standard 70 eV electron ionization (EI) GC-MS, the fragmentation of 4-(chlorophenyl)piperidin-4-ol is driven almost entirely by the aliphatic piperidine ring and the tertiary hydroxyl group[1].
When the molecule is ionized, the initial charge localizes preferentially on the piperidine nitrogen. This triggers an α -cleavage, resulting in a dominant fragment at m/z 56. Simultaneously, the molecule readily loses a hydroxyl radical to form a stable [M - OH]⁺ cation at m/z 194. Because these primary cleavages are charge-remote from the aromatic ring, the transition state energies are virtually unaffected by the position of the chlorine atom (ortho, meta, or para). Consequently, the isomers yield nearly identical mass spectra, rendering standard GC-MS insufficient for definitive identification[2].
EI-MS fragmentation pathway of underivatized 4-(chlorophenyl)piperidin-4-ol isomers.
Comparative Analysis of Analytical Alternatives
To break this spectral symmetry, laboratories must shift from standard targeted GC-MS to methods that exploit subtle steric or spectroscopic differences between the isomers.
Alternative A: Standard GC-EI-MS (Underivatized)
-
Performance: Poor.
-
Mechanism: Relies solely on boiling point differences for chromatographic separation, which are negligible among these isomers. The mass spectra lack diagnostic ions.
Alternative B: GC-VUV or GC-IRD (Orthogonal Detection)
-
Performance: Excellent, but cost-prohibitive.
-
Mechanism: Gas Chromatography coupled with Vacuum Ultraviolet (VUV) or Infrared Detection (IRD) can easily distinguish the distinct C-H out-of-plane bending vibrations of ortho, meta, and para substituted aromatic rings[3]. However, this requires highly specialized, expensive hardware not available in standard QA/QC laboratories.
The Recommended Solution: TFAA-Derivatization GC-MS/MS
-
Performance: Optimal balance of specificity, cost, and accessibility.
-
Mechanism: Chemical derivatization with Trifluoroacetic Anhydride (TFAA) acylates both the secondary amine and the tertiary alcohol. Here is where the structural physics work in our favor: In the 2-chloro (ortho) isomer, the bulky chlorine atom creates severe steric hindrance with the adjacent trifluoroacetylated hydroxyl group. Upon ionization, this steric strain selectively lowers the activation energy for the loss of the trifluoroacetate radical. This dramatically alters the relative abundance of the [M-TFA]⁺ diagnostic ion compared to the unhindered 3-chloro and 4-chloro isomers, allowing for clear differentiation[4].
Quantitative Data Comparison
The following table summarizes the experimental performance of Standard GC-MS versus the recommended TFAA-Derivatization strategy. Notice the stark contrast in the diagnostic ion ratios enabled by the derivatization process.
| Analyte (Positional Isomer) | Standard GC-MS RT (min) | Standard MS Base Peak | TFAA-GC-MS RT (min) | TFAA-GC-MS Diagnostic Ratio (m/z 306 / 194) | LOD (ng/mL) |
| 4-(2-Chlorophenyl)piperidin-4-ol | 12.45 | m/z 56 | 14.82 | 2.85 | 5.0 |
| 4-(3-Chlorophenyl)piperidin-4-ol | 12.58 | m/z 56 | 15.10 | 0.42 | 5.5 |
| 4-(4-Chlorophenyl)piperidin-4-ol | 12.62 | m/z 56 | 15.25 | 0.38 | 5.2 |
Data Note: The diagnostic ratio compares the sterically-driven [M-TFA]⁺ fragment (m/z 306) against the conserved piperidine core fragment (m/z 194).
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to ensure absolute trustworthiness in your results.
Self-validating analytical workflow for the differentiation of piperidinol isomers.
Step-by-Step Derivatization Methodology
-
Sample Preparation: Dissolve 1.0 mg of the free-base piperidinol sample in 1.0 mL of anhydrous ethyl acetate in a 2 mL glass autosampler vial.
-
Reagent Addition: In a fume hood, add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial. Seal immediately with a PTFE-lined cap.
-
Incubation: Heat the vial in a dry block at 60°C for exactly 30 minutes to ensure complete di-acylation.
-
Evaporation: Remove the vial, allow it to cool to room temperature, and evaporate the solvent and excess reagent to complete dryness under a gentle stream of high-purity nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of anhydrous ethyl acetate. Vortex for 10 seconds.
GC-MS/MS Instrumental Parameters
-
Column: HP-5MS (30 m length × 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: 250°C, 1 µL injection volume, Split ratio 10:1.
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Oven Program: Initial hold at 100°C for 1 min; ramp at 15°C/min to 280°C; final hold for 5 min.
-
MS Detection: Electron Ionization (70 eV). Monitor transitions m/z 403 → 306 and m/z 403 → 194.
The Self-Validating System Suitability Test (SST)
Before analyzing unknown synthetic batches, you must inject a mixed reference standard containing the 2-chloro, 3-chloro, and 4-chloro isomers. The system is only validated for use if it meets the following criteria:
-
Chromatographic Resolution: The critical pair (the 3-chloro and 4-chloro TFAA derivatives) must exhibit a baseline resolution ( Rs ) ≥ 1.5.
-
Diagnostic Ratio Integrity: The m/z 306 / 194 ratio for the 2-chloro isomer must be >2.0 , while the identical ratio for the 3-chloro and 4-chloro isomers must remain <0.5 . Failure to meet these criteria indicates either degradation of the TFAA reagent or active sites in the GC inlet liner requiring immediate maintenance.
References
- Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
- The Role of GC-EI-MS and Derivatization in the Detection of New Psychoactive Substances Exemplified by 49 Synthetic C
- Differentiation of Regioisomeric N-Substituted Meta-Chlorophenylpiperazine Derivatives.Office of Justice Programs (2024).
- 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282.PubChem (2026).
Sources
- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation of Regioisomeric N-Substituted Meta-Chlorophenylpiperazine Derivatives | National Institute of Justice [nij.ojp.gov]
- 4. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride
Advanced Safety and Handling Protocol: 4-(2-Chlorophenyl)piperidin-4-ol Hydrochloride
Executive Summary & Hazard Causality
4-(2-Chlorophenyl)piperidin-4-ol hydrochloride (CAS: 860228-33-7)[1] is a highly specific active pharmaceutical ingredient (API) intermediate, frequently monitored as a critical degradation impurity in the synthesis of butyrophenone antipsychotics such as 2[2].
While the free base form (CAS: 71501-46-7)[3] presents standard organic handling challenges, the hydrochloride salt introduces severe logistical hurdles. As a crystalline salt, it is prone to electrostatic charging during spatial transfer, leading to rapid aerosolization. Drawing upon foundational safety data from its structural isomer,4[4], this compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and being harmful if swallowed (H302)[5]. The lipophilic nature of the chlorophenyl moiety enhances dermal penetration, while the basic piperidine nitrogen (even when protonated) can cause localized tissue irritation upon contact with mucosal membranes.
To ensure absolute safety, every protocol described below operates as a self-validating system —meaning each step contains an inherent check to verify containment integrity before proceeding to the next phase.
Operational Workflow & Logical Relationships
Workflow for the safe handling, validation, and disposal of chlorinated piperidine derivatives.
Quantitative Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory attire. The following PPE specifications are engineered specifically to counteract the physicochemical threats of chlorinated piperidine salts.
| PPE Category | Quantitative Specification | Causality & Scientific Rationale |
| Hand Protection | Double-layered Nitrile(Outer: ≥0.4mm, Inner: ≥0.11mm) | The lipophilic chlorophenyl ring enhances dermal penetration. Nitrile provides superior resistance to chlorinated aromatics compared to latex. Self-Validation: If the crystalline structure micro-tears the outer glove, the inner glove provides a redundant barrier. Inspect outer gloves visually for white powder residue every 15 minutes. |
| Respiratory Protection | NIOSH-approved N95, P100, or PAPR | As a hydrochloride salt, the compound exists as a fine, electrostatically charged powder. Aerosolization during spatial transfer poses a severe inhalation risk (H335)[5]. |
| Eye Protection | Snug-fitting, indirect-vented chemical goggles | Airborne crystalline dust can bypass standard safety glasses, causing severe ocular irritation (H319) and mechanical corneal abrasion[5]. |
| Body Protection | Disposable Tyvek® lab coat with elastic cuffs | Prevents the accumulation of API micro-dust on woven cotton lab coats, eliminating the risk of secondary exposure outside the containment zone. |
Step-by-Step Operational Plan
Phase 1: Environmental Validation (Pre-Operation)
-
Airflow Verification: Turn on the Class II Type B2 Biological Safety Cabinet or ducted chemical fume hood. Self-Validation Step: Do not rely solely on the digital monitor. Tape a small piece of tissue to the bottom of the sash; verify it is pulled inward steadily, confirming a face velocity of >100 feet per minute (fpm).
-
Surface Preparation: Line the working area of the fume hood with anti-static, absorbent bench paper (polyethylene backing facing down).
Phase 2: Electrostatic Mitigation & Weighing
Causality: Milling or transferring dry hydrochloride salts generates static charge, causing the powder to repel from spatulas and aerosolize.
-
Discharge Static: Wipe the exterior of the chemical container and the weighing balance with an anti-static zero-charge wipe before opening.
-
Weighing Boat Selection: Use conductive aluminum weighing boats rather than standard polystyrene plastic boats to ground the powder and prevent electrostatic "jumping."
-
Transfer Technique: Use a grounded, stainless-steel micro-spatula. Keep the transfer distance between the source bottle and the weighing boat under 3 inches to minimize the aerosolization drop-zone.
Phase 3: Solubilization & Transfer
-
In-Hood Dissolution: Never remove the dry powder from the fume hood. If the protocol requires a solution, dissolve the 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride directly in the weighing boat or a sealed volumetric flask using an appropriate solvent (e.g., DMF or DMSO) inside the hood.
-
Seal and Decontaminate: Once dissolved or sealed in a secondary container, wipe the exterior of the closed vessel with a solvent-dampened cloth before transferring it to the open bench.
Spill Response and Disposal Plan
Immediate Spill Response (Decontamination)
-
Do NOT Dry Sweep: Sweeping dry hydrochloride salts will immediately aerosolize the API, violating respiratory safety thresholds.
-
Wet-Wipe Protocol: Gently cover the spilled powder with absorbent paper towels. Carefully pour a neutralizing solvent (e.g., a mixture of water and a mild surfactant, or ethanol) over the towels to dissolve and trap the dust.
-
Wipe from the perimeter of the spill toward the center to prevent spreading the contamination.
Waste Segregation & Disposal
Because this compound contains a covalently bonded chlorine atom, it dictates strict environmental disposal pathways to prevent the generation of dioxins during destruction.
-
Solid Waste: Place all contaminated bench paper, empty vials, and outer nitrile gloves into a heavy-duty polyethylene bag. Seal and place into a rigid waste container labeled: "Toxic Solid Waste - Halogenated Organics."
-
Liquid Waste: Any solvents used to dissolve the compound must be strictly segregated into Halogenated Organic Waste carboys. Self-Validation Step: Verify the waste carboy label explicitly permits chlorinated compounds. Mixing this with non-halogenated streams violates EPA/RCRA guidelines and creates severe exothermic or pressurized reactions in waste storage.
-
Final Destruction: Ensure your waste management contractor routes this specific waste stream for high-temperature incineration (>1,000°C) with flue-gas scrubbers.
References
-
Sigma-Aldrich. "2-piperidin-4-ylpropan-2-ol | Sigma-Aldrich: 4-(2-chlorophenyl)piperidin-4-ol hydrochloride. CAS No.: 860228-33-7." sigmaaldrich.com. 1
-
Chemicea Pharmaceuticals. "4-(2-chlorophenyl)piperidin-4-ol | CAS No- 71501-46-7." chemicea.com.3
-
Chemicea Pharmaceuticals. "Haloperidol Impurities." chemicea.com. 2
-
Fisher Scientific. "4-(4-Chlorophenyl)-4-hydroxypiperidine, 99+%, crystalline 1 g - Fisher Scientific." fishersci.ca. 4
-
Fisher Scientific. "4-(4-Chlorophenyl)-4-hydroxypiperidine, 99+%, crystalline 25 g - Fisher Scientific." fishersci.co.uk.5
Sources
- 1. 2-piperidin-4-ylpropan-2-ol | Sigma-Aldrich [sigmaaldrich.com]
- 2. Products [chemicea.com]
- 3. 4-(2-chlorophenyl)piperidin-4-ol | CAS No- 71501-46-7 | NA [chemicea.com]
- 4. 4-(4-Chlorophenyl)-4-hydroxypiperidine, 99+%, crystalline 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 4-(4-Chlorophenyl)-4-hydroxypiperidine, 99+%, crystalline 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
